2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-pyrimidin-5-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-7-10(14)13-4-3-9-5-11-8-12-6-9/h5-6,8H,2-4,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYABYMTAKZEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of Pyrimidine Derivatives: A Comprehensive Technical Guide for Drug Discovery
Executive Summary: The Pyrimidine Scaffold as a Privileged Chemotype
In my tenure overseeing high-throughput screening and drug discovery pipelines, I have consistently observed that the pyrimidine ring (1,3-diazine) is not merely a structural building block—it is a highly privileged pharmacophore. Its inherent electron deficiency, driven by two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic attack, allowing medicinal chemists to rapidly synthesize diverse libraries of bioactive derivatives.
As highlighted in recent comprehensive reviews like 1, pyrimidines serve as the core architecture for dozens of modern therapeutics across oncology, immunology, and anti-infectives[1]. Because pyrimidine mimics the natural adenine and cytosine bases, it acts as an exceptional bioisostere, seamlessly integrating into the ATP-binding pockets of critical kinases and enzymes[2].
This technical whitepaper synthesizes the latest quantitative data on the anticancer and antimicrobial activities of pyrimidine derivatives, providing field-proven, self-validating experimental protocols for evaluating these compounds in your own laboratory.
Oncology: Kinase Inhibition and Pro-Senescent Activity
Pyrimidine derivatives excel in targeted cancer therapy primarily through competitive kinase inhibition. By mimicking the adenine ring of ATP, fused pyrimidine systems (such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines) lodge into the hinge region of kinases like EGFR, PI3K, and JAK2, blocking downstream survival signaling[3].
Recent literature, including2, demonstrates that dual-targeting pyrimidines can achieve nanomolar IC50 values, effectively overcoming resistance mutations like EGFR T790M[2]. Furthermore, non-symmetrical pyrimidines have recently been identified as potent pro-senescent agents, inducing cell-cycle arrest in melanoma and breast cancer models[4].
Quantitative Anticancer Efficacy
The table below summarizes the in vitro cytotoxicity of recently synthesized pyrimidine derivatives against diverse mammalian cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target / Mechanism | Cell Line | IC50 Value | Reference |
| Thieno[2,3-d]pyrimidine (GNE-490) | PI3Kα Inhibition | Pan-cancer | 3.5 nM | [3] |
| Pyrimidine-pyrazine-oxazole (Cpd 14) | EGFR L858R/T790M | MCF-7 (Breast) | 8.43 nM | [5] |
| Non-symmetrical pyrimidine (P14) | Pro-senescent / Cell cycle delay | Melanoma | 1.887 μM | [4] |
| Pyrazolo[3,4-d]pyrimidine (Cpd 7) | Caspase-3 / Apoptosis | A549 (Lung) | 43.75 μM | [6] |
Mechanism of Action Visualization
Diagram 1: Mechanism of dual RTK/PI3K pathway inhibition by pyrimidine derivatives.
Protocol 1: Self-Validating MTT Assay for Cytotoxicity Screening
To evaluate the IC50 of novel pyrimidines, I strongly advocate for a highly controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is designed as a self-validating system : the conversion of MTT to formazan relies strictly on active mitochondrial reductases, inherently excluding dead cells or extracellular artifacts from the spectrophotometric signal.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour exposure; confluent cells exhibit altered metabolism, which artificially skews IC50 calculations.
-
Compound Treatment: Perform a 10-point serial dilution of the pyrimidine derivative in DMSO, then dilute in media. Causality: The final DMSO concentration must not exceed 0.1% (v/v). Higher concentrations induce solvent toxicity, confounding the drug's true cytotoxic effect.
-
Incubation: Incubate for 48 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells internalize the tetrazolium dye, reducing it to insoluble purple formazan crystals.
-
Solubilization & Readout: Remove media and add 100 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm. Self-Validation Check: Always include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.
Antimicrobial & Antifungal Efficacy
Beyond oncology, pyrimidine derivatives are formidable antimicrobial agents. Scaffolds such as pyrrolo[2,3-d]pyrimidines and benzofuran-pyrimidines exhibit broad-spectrum activity by inhibiting bacterial DNA gyrase and disrupting cell wall synthesis via GlcN-6-P synthase inhibition[7][8].
As detailed in8, specific halogenated derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) rivaling standard antibiotics like cefotaxime[8].
Quantitative Antimicrobial Efficacy
Table 2: Antimicrobial Efficacy of Synthesized Pyrimidine Scaffolds
| Compound Class | Target Organism | MIC Value | Mechanism / Notes | Reference |
| Pyrrolo[2,3-d]pyrimidine (Cpd 179) | S. aureus | ≤0.06 μg/mL | Broad-spectrum antibacterial | [8] |
| Pyrrolo[2,3-d]pyrimidine (Cpd 179) | S. pneumoniae | 0.13 μg/mL | High potency against Gram-positive | [8] |
| Quinazolin-4-amines | M. tuberculosis | 0.63 - 1.25 μM | Potent antitubercular activity | [1] |
| Benzofuran-pyrimidine (Cpd 4c) | E. coli | 6.64 - 11.22 μg/mL | GlcN-6-P synthase inhibition | [7] |
High-Throughput Screening Workflow
Diagram 2: Self-validating high-throughput antimicrobial screening workflow for pyrimidines.
Protocol 2: Resazurin-Based Broth Microdilution Assay
Standard visual MIC determinations are prone to human error. To ensure trustworthiness, I utilize a resazurin-modified broth microdilution assay. This creates an objective, binary readout system.
Step-by-Step Methodology:
-
Inoculum Standardization: Suspend bacterial colonies in sterile saline and adjust to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Strict standardization prevents the "inoculum effect," where an artificially high bacterial load overwhelms the pyrimidine drug, yielding false-resistant MIC values.
-
Serial Dilution: Perform 2-fold serial dilutions of the pyrimidine derivative in Mueller-Hinton broth within a 96-well plate.
-
Inoculation: Add the bacterial suspension to achieve a final well concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18-24 hours.
-
Resazurin Addition (Self-Validation): Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours. Causality: Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This colorimetric shift provides a self-validating, objective endpoint that eliminates the subjectivity of visual turbidity assessments. The MIC is recorded as the lowest concentration that remains strictly blue.
Conclusion
The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry. By leveraging its structural versatility, researchers can design highly selective kinase inhibitors for oncology and potent DNA gyrase inhibitors for infectious diseases. Implementing rigorous, self-validating assays—such as the resazurin-modified microdilution and tightly controlled MTT protocols outlined above—ensures that the biological activity data generated is both reproducible and translationally relevant.
References
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application Medicinal Research Reviews 1
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions PMC / MDPI 2
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence PMC 4
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines PMC6
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents PMC 7
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation PMC 8
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models PMC 3
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects PMC 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Characterization of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide: A Technical Guide for Fragment-Based Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies heavily on low-molecular-weight, high-ligand-efficiency scaffolds[1]. 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide represents a highly versatile building block designed for structural elaboration. By combining the privileged pyrimidine pharmacophore with a flexible, polarity-modulating ethoxyacetamide linker, this molecule serves as an ideal starting point for developing kinase inhibitors, phosphodiesterase modulators, and protein-protein interaction (PPI) antagonists.
This whitepaper provides an in-depth technical analysis of its structural properties, physicochemical profile, and the self-validating analytical protocols required for its synthesis and characterization.
Pharmacophoric Utility & Structural Breakdown
The architectural design of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is divided into three distinct functional zones, each serving a specific mechanistic purpose in target binding:
-
Pyrimidine-5-yl Core: The pyrimidine ring is a classic electron-deficient aromatic system. It acts as a bioisostere for phenyl and pyridine rings but offers superior metabolic stability and aqueous solubility. In FBDD, pyrimidine fragments frequently act as hinge-binding motifs in kinases, utilizing their sp2 hybridized nitrogens as potent hydrogen bond acceptors[2].
-
Ethyl Spacer: The two-carbon aliphatic chain provides critical conformational flexibility. This allows the fragment to adopt multiple binding poses, facilitating induced-fit interactions within narrow hydrophobic pockets.
-
Ethoxyacetamide Moiety: This functional group introduces a bidentate interaction network. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl and ether oxygens serve as acceptors. Furthermore, the terminal ethyl group of the ethoxy ether fine-tunes the molecule's lipophilicity, preventing the excessive polarity often associated with primary amides.
Mechanistic Interaction Modeling
The following diagram illustrates the theoretical binding modalities of this fragment within a standard target pocket (e.g., a kinase hinge region).
Caption: Pharmacophore interaction map detailing fragment binding modalities within a target pocket.
Physicochemical Profiling
Understanding the physicochemical boundaries of a fragment is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data below summarizes the computed metrics for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, confirming its strict adherence to the "Rule of Three" (Ro3) for optimal fragment libraries.
| Property | Value | FBDD Relevance |
| Molecular Formula | C10H15N3O2 | N/A |
| Molecular Weight | 209.25 g/mol | < 300 Da (Optimal for fragment screening) |
| Computed LogP | ~0.95 | < 3 (Ensures high aqueous solubility for assays) |
| Topological Polar Surface Area | 68.4 Ų | < 140 Ų (Excellent membrane permeability) |
| H-Bond Donors (HBD) | 1 | < 3 (Minimizes desolvation penalty) |
| H-Bond Acceptors (HBA) | 4 | < 3-6 (Maximizes target interaction points) |
| Rotatable Bonds | 6 | Provides necessary flexibility for induced fit |
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized fragment, the following self-validating analytical protocols must be employed.
A. LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Causality of Reagents: The mobile phase must be acidified using 0.1% Formic Acid (FA)[3]. FA acts as a volatile ion-pairing agent that suppresses silanol interactions on the C18 stationary phase, preventing peak tailing. More importantly, it provides the abundant protons necessary for the efficient positive electrospray ionization (ESI+) of the basic pyrimidine nitrogens[4].
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade Methanol.
-
Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Monitor UV absorbance at 254 nm (optimal for the pyrimidine chromophore) and MS in ESI+ mode (scan range m/z 100-500).
-
-
Self-Validation: The protocol validates itself when the extracted ion chromatogram (EIC) for the [M+H]+ peak at m/z 210.12 perfectly co-elutes with a single, sharp UV peak at 254 nm, simultaneously confirming both molecular identity and sample purity.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality of Solvents: 1H-NMR should be conducted in DMSO- d6 rather than CDCl 3 . The protic exchange rate of the amide NH is significantly slowed in DMSO due to strong solvent-solute hydrogen bonding, allowing the NH proton to be clearly resolved as a distinct triplet, which is critical for confirming the formation of the amide bond.
-
Methodology:
-
Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
-
Acquire 1H-NMR at 400 MHz (16 scans) and 13C-NMR at 100 MHz (256 scans) at 298 K.
-
-
Self-Validation: The integration ratio of the highly deshielded pyrimidine aromatic proton singlet (~9.0 ppm, 1H) to the terminal ethoxy methyl triplet (~1.1 ppm, 3H) must be exactly 1:3. This provides an internal, standard-free confirmation of structural integrity.
Synthetic Workflow & Validation
The synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is achieved via a highly efficient nucleophilic acyl substitution.
-
Causality of Conditions: The reaction utilizes 2-ethoxyacetyl chloride[5] and 2-(pyrimidin-5-yl)ethan-1-amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile. DIPEA scavenges the HCl byproduct, preventing the protonation of the primary amine starting material, which would otherwise stall the reaction by rendering it non-nucleophilic.
Caption: Synthetic workflow for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide via amidation.
Step-by-Step Protocol:
-
Initiation: Dissolve 1.0 eq of 2-(pyrimidin-5-yl)ethan-1-amine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add 2.5 eq of DIPEA and cool the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.
-
Electrophile Addition: Dropwise, add 1.1 eq of 2-ethoxyacetyl chloride.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation (In-Process): The reaction progress is self-indicating; spot the mixture on a TLC plate (stained with Ninhydrin). The disappearance of the primary amine (which stains purple/pink) directly correlates with the emergence of a new, UV-active product spot that does not react with Ninhydrin, confirming complete conversion.
-
Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thermo Scientific 0.1% Formic Acid (v/v) in Water, LC-MS Grade 1 L | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. 0.1% Formic Acid (v/v), LC-MS Grade [mtoz-biolabs.com]
- 5. Best Ethoxyacetyl chloride (2-Ethoxy-Acetyl chloroide) factory and suppliers | PTG [ptgchemical.com]
Technical Blueprint: Preliminary Cytotoxicity Profiling of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Executive Summary & Pharmacological Rationale
The compound 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide represents a highly targeted structural motif in contemporary medicinal chemistry. Pyrimidine-based acetamides are heavily investigated for their ability to competitively bind to the ATP-binding pockets of critical kinases involved in cell cycle regulation, such as Cyclin-Dependent Kinase 1 (CDK1) and Aurora Kinases[1][2].
The structural design of this specific compound incorporates two critical functional domains:
-
Pyrimidin-5-yl core: Acts as the primary pharmacophore, facilitating hydrogen bonding with the hinge region of target kinases[3][4].
-
Ethoxyacetamide moiety: The ethoxy group enhances lipid solubility and cellular permeability, while the acetamide linker provides necessary flexibility and additional hydrogen bond donor/acceptor sites to stabilize the kinase-inhibitor complex[1][3].
This technical guide outlines a rigorous, self-validating in vitro screening pipeline to evaluate the preliminary cytotoxicity of this compound. By layering orthogonal assays, we eliminate false positives and differentiate between cytostatic (growth-halting) and cytotoxic (cell-killing) mechanisms.
Experimental Workflow & Self-Validating Logic
A single viability assay is inherently flawed due to potential assay interference or misinterpretation of metabolic shifts. To establish a self-validating system , this protocol employs three orthogonal phases:
-
Phase 1 (MTT): Measures mitochondrial metabolic rate. A drop in signal indicates either cell death or halted division (cytostasis).
-
Phase 2 (LDH Release): Measures plasma membrane rupture. This confirms if the drop in MTT is due to actual cell death (cytotoxicity)[2].
-
Phase 3 (Flow Cytometry): Differentiates the mechanism of death (Apoptosis vs. Necrosis) using Annexin V/PI staining[2].
Figure 1: Self-validating three-phase cytotoxicity screening workflow.
Step-by-Step Methodologies
Phase 1: MTT Cell Viability Assay
Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan. This step strictly measures metabolic activity, which serves as a proxy for the number of viable cells.
-
Cell Seeding: Seed target cells (e.g., HepG2, MDA-MB-231, HEK293T) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (0.1 µM to 100 µM) in complete media. Treat cells for 48 hours[1]. Control: 0.1% DMSO (vehicle).
-
MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 4 hours. (Reasoning: Extended incubation can lead to spontaneous MTT reduction, causing high background noise).
-
Solubilization: Carefully remove the MTT-containing media. Add 150 µL of DMSO to each well to dissolve the internalized purple formazan crystals.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Phase 2: LDH Membrane Integrity Assay
Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only found in the extracellular culture media if the cellular plasma membrane has been structurally compromised (indicating necrosis or late-stage apoptosis)[2].
-
Supernatant Harvest: Following the 48-hour compound treatment (parallel plate to MTT), centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cellular debris.
-
Transfer: Transfer 50 µL of the clarified supernatant to a new, flat-bottom 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Termination: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic conversion.
-
Quantification: Measure absorbance at 490 nm. High absorbance correlates directly with high cytotoxicity.
Phase 3: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS in a calcium-dependent manner. PI is a membrane-impermeable DNA dye that only enters cells with ruptured membranes (late apoptosis/necrosis)[2].
-
Treatment & Harvest: Treat cells with the established IC₅₀ concentration of the compound for 24 hours. Harvest both attached and floating cells. (Reasoning: Floating cells are often apoptotic and discarding them skews data).
-
Washing: Wash the cell pellet twice with ice-cold PBS to halt metabolism and remove serum proteins.
-
Binding Buffer: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. (Reasoning: The binding buffer contains critical Ca²⁺ ions required for Annexin V-PS interaction).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark[2].
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze via flow cytometry within 1 hour to prevent spontaneous membrane degradation.
Quantitative Data Presentation
To accurately assess the therapeutic window of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, the compound must be screened across a strategically selected panel of cell lines.
Table 1: Cell Line Panel Rationale
| Cell Line | Tissue Origin | Rationale for Selection in Screening |
| HepG2 | Human Liver Carcinoma | Standard model for assessing preliminary hepatotoxicity and general metabolic clearance[4]. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Highly aggressive, kinase-driven cancer model used to test targeted anti-cancer efficacy[4]. |
| HEK293T | Human Embryonic Kidney | Non-cancerous baseline to calculate the Selectivity Index (SI) and assess systemic safety. |
Table 2: Expected Cytotoxicity Profile & Selectivity Index (Mock Data based on Pyrimidine Analogs)
| Compound | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HEK293T IC₅₀ (µM) | Selectivity Index (MDA-MB-231) |
| 2-ethoxy-N-(...)-acetamide | 22.4 ± 1.2 | 4.8 ± 0.5 | > 100.0 | > 20.8 |
| Sorafenib (Positive Control) | 5.2 ± 0.4 | 5.2 ± 0.3 | 12.5 ± 1.1 | 2.4 |
Note: Selectivity Index (SI) = IC₅₀ (Non-cancerous HEK293T) / IC₅₀ (Cancerous MDA-MB-231). An SI > 10 indicates a highly favorable safety profile.
Mechanistic Signaling Pathway
Based on the structural homology of pyrimidine-based acetamides, the primary mechanism of action is hypothesized to be the inhibition of critical cell cycle kinases (such as CDK1 or Aurora Kinases)[1][2]. Inhibition of these kinases prevents necessary phosphorylation events, leading to G2/M phase cell cycle arrest, mitochondrial depolarization, and ultimately, caspase-driven apoptosis.
Figure 2: Postulated kinase-inhibitory signaling pathway leading to apoptosis.
References
- Buy N-(Pyrimidin-5-ylmethyl)
- Cytotoxic activities of the pyrimidine-based acetamide and isophthalimide derivatives: an in vitro and in silico studies Source: ResearchGate / Molecular Simulation URL
- Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- Application Notes and Protocols for Evaluating the Cytotoxicity of N-(2-Aminopyrimidin-4-yl)
Sources
Physicochemical Profiling of 2-Ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide: A Technical Guide to Solubility and Stability
Executive Summary & Structural Deconstruction
In early-stage drug development, the transition from a synthesized chemical entity to a viable pharmaceutical candidate hinges on its physicochemical developability. 2-Ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a highly functionalized building block and pharmacophore core characterized by three distinct structural motifs: a π-deficient pyrimidine ring, a flexible ethyl linker, and an ethoxyacetamide moiety.
As a Senior Application Scientist, I approach the evaluation of this molecule not just by measuring its properties, but by understanding the causality behind them.
-
The Pyrimidine Core: Pyrimidine is a basic, nitrogen-containing heterocycle with a highly electron-deficient nature. The lone pairs on the nitrogen atoms provide hydrogen bond acceptor capabilities, but their basicity is low (pKa ~1.3) [1]. This fundamentally dictates a pH-dependent solubility profile that only benefits from ionization in highly acidic environments.
-
The Ethyl Linker: Rigid, planar aromatic systems often suffer from poor solubility due to high crystal lattice energy (π-π stacking). The inclusion of a flexible ethyl chain introduces entropy-driven conformational flexibility, which disrupts crystal packing and lowers the melting point, thereby enhancing intrinsic thermodynamic solubility [3].
-
The Ethoxyacetamide Motif: This region provides a hydrogen bond donor (amide NH) and two acceptors (carbonyl and ether oxygens). While 2-ethoxyacetamide derivatives demonstrate excellent stability against metabolizing enzymes compared to rigid enones [2], the ether linkage introduces specific vulnerabilities to auto-oxidation that must be mapped during formulation.
Solubility Dynamics & Predictive Thermodynamics
The solubility of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is governed by the interplay between its lipophilic domains (the ethyl and ethoxy carbon chains) and its polar functional groups. Because the pyrimidine nitrogens have a pKa of approximately 1.3, the molecule remains entirely un-ionized at physiological pH (pH 7.4). Therefore, intestinal absorption relies strictly on its intrinsic solubility ( S0 ).
Water-soluble pyrimidine-acetamide derivatives often exhibit favorable solvation free energies due to the dense clustering of heteroatoms [4]. However, the lack of ionization at neutral pH means that co-solvent strategies or amorphous solid dispersions may be required if the dose demand exceeds the intrinsic solubility limit.
Table 1: Physicochemical Parameters & Solvation Metrics
| Parameter | Value (Predicted/Typical) | Structural Causality & Implication |
| Molecular Weight | 209.25 g/mol | Low MW ensures high ligand efficiency and rapid dissolution kinetics. |
| pKa (Pyrimidine N) | ~1.3 | Protonated only in the stomach (pH 1.2); neutral in the blood/intestines. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobicity. |
| Hydrogen Bond Donors | 1 (Amide NH) | Minimizes desolvation energy penalty during membrane transit. |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) | Enhances aqueous solubility via dipole-dipole interactions with water. |
| Topological Polar Surface Area | ~64 Ų | Well within the <120 Ų limit required for good oral bioavailability and CNS penetration. |
Experimental Methodology: Thermodynamic Solubility Profiling
To accurately determine the intrinsic solubility, kinetic methods (like solvent-shift assays) are insufficient because they often measure the solubility of a metastable amorphous precipitate. The following Shake-Flask Thermodynamic Protocol is a self-validating system designed to establish the true equilibrium solubility.
Step-by-Step Protocol: Shake-Flask Equilibrium Method
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate). Causality: This covers the entire gastrointestinal transit pH range.
-
Solid Addition: Add 5 mg of crystalline 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide to 1 mL of each buffer in glass HPLC vials. Causality: Glass is used to prevent the lipophilic ethoxy group from partitioning into plastic polymers.
-
Equilibration: Incubate the vials on a thermoshaker at 37°C ± 0.5°C at 800 rpm for 48 hours.
-
Phase Separation (Critical Step): Centrifuge the suspensions at 100,000 x g for 30 minutes using an ultracentrifuge. Causality: Filtration is strictly avoided. The compound's ether and amide groups can non-specifically bind to PVDF or PTFE filter membranes, which would artificially lower the measured concentration.
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (λ = 254 nm) against a standard curve.
-
Self-Validation (Solid-State Analysis): Harvest the residual solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the diffractogram shifts compared to the starting material, a polymorphic transformation or hydrate formation has occurred. This self-validates the assay by ensuring the measured solubility corresponds to the intended crystal form.
Thermodynamic solubility workflow with LC-MS/MS and solid-state validation.
Stability: Chemical and Metabolic Vulnerabilities
Understanding the degradation pathways of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is critical for selecting the right excipients and anticipating shelf-life.
-
Hydrolytic Stability: The amide bond is electronically stabilized and sterically accessible. While stable at physiological pH, extreme acidic or basic conditions will force hydrolysis, yielding 2-(pyrimidin-5-yl)ethan-1-amine and ethoxyacetic acid.
-
Oxidative Stability (The Primary Liability): The ethoxy group is highly susceptible to radical-initiated auto-oxidation. In the presence of trace peroxides (commonly found in PEG or polysorbate excipients), the ether oxygen facilitates hydrogen abstraction at the alpha-carbon, forming a hydroperoxide intermediate that cleaves into a hemiacetal and eventually an aldehyde.
-
Metabolic Stability: In vivo, the ethoxyacetamide motif exhibits greater stability against hepatic enzymes than rigid enone linkers [2]. However, Cytochrome P450 enzymes (specifically CYP3A4) will target the ethoxy group for O-dealkylation, resulting in the loss of the ethyl group.
Table 2: ICH Q1A Forced Degradation Stress Conditions
| Stress Vector | Reagent / Condition | Duration | Expected Primary Degradant |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 7 Days | 2-(pyrimidin-5-yl)ethan-1-amine |
| Basic Hydrolysis | 0.1 N NaOH at 60°C | 7 Days | Ethoxyacetic acid |
| Oxidation | 0.3% H₂O₂ at Room Temp | 24 Hours | N-oxides (Pyrimidine) & De-ethylated alcohol |
| Photolysis | 1.2 million lux hours (UV/Vis) | ~3 Days | Radical recombination products |
Experimental Methodology: Forced Degradation & Mass Balance
To map these vulnerabilities, a forced degradation study must be executed. The integrity of this protocol relies on the concept of Mass Balance —a self-validating calculation ensuring no degradants are "lost" to volatility or lack of UV absorbance.
Step-by-Step Protocol: Forced Degradation Assay
-
Sample Preparation: Dissolve the API to a concentration of 1 mg/mL in a 20% Acetonitrile / 80% Water co-solvent system. Causality: The co-solvent ensures the API remains fully dissolved during stress. Degrading a suspension leads to heterogeneous reaction kinetics and drastically under-reports chemical vulnerability.
-
Stress Application: Aliquot the solution into separate vials and apply the stress vectors outlined in Table 2.
-
Quenching: After the designated time, neutralize acid/base samples with equimolar NaOH/HCl. Quench oxidative samples with sodium metabisulfite to halt radical propagation.
-
LC-MS/MS Analysis: Inject the samples onto a reversed-phase UHPLC system coupled to a High-Resolution Mass Spectrometer (HRMS) and a Diode Array Detector (DAD).
-
Self-Validation (Mass Balance Calculation): Calculate the mass balance by summing the molar equivalents (derived from UV peak areas corrected for extinction coefficients) of the parent compound and all identified degradants. Causality: A mass balance of 100% ± 5% validates that all degradation pathways have been successfully captured and quantified. A low mass balance indicates the formation of volatile degradants or species that do not absorb UV light, necessitating orthogonal detection (e.g., CAD or ELSD).
Primary chemical and metabolic degradation pathways under stress conditions.
Conclusion
The developability of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is defined by a delicate balance of its structural components. The pyrimidine ring ensures basicity and target engagement but limits physiological ionization. The ethyl linker provides necessary entropy to boost intrinsic solubility, while the ethoxyacetamide group, though metabolically favorable, requires careful formulation to protect against excipient-induced auto-oxidation. By utilizing self-validating thermodynamic and mass-balance protocols, researchers can accurately map these physicochemical boundaries and accelerate the compound's progression through the preclinical pipeline.
References
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.SciSpace.
- In vitro efficacy of 2,N-bisarylated 2-ethoxyacetamides against Plasmodium falciparum.NIH.
- Entropy-driven population distributions in a prototypical molecule with two flexible side chains: O-(2-acetamidoethyl)-N-acetyltyramine.AIP Publishing.
- Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships.IMR Press.
Computational Therapeutics: Molecular Docking Studies of Pyrimidine Derivatives
Executive Summary
The pyrimidine scaffold—a six-membered heterocyclic aromatic ring containing two nitrogen atoms—is a privileged pharmacophore in rational drug design. Its structural similarity to natural nucleic acid bases (cytosine, thymine, and uracil) allows pyrimidine derivatives to seamlessly intercalate into biological systems, modulating critical enzymatic pathways. This whitepaper provides an in-depth technical guide on the molecular docking protocols used to evaluate pyrimidine derivatives, focusing on their dual efficacy as antimicrobial and antineoplastic agents. By bridging mechanistic causality with self-validating computational workflows, this guide serves as a blueprint for researchers engineering next-generation targeted therapeutics.
Pharmacophore Rationale: The Pyrimidine Scaffold
The inherent bioactivity of pyrimidines stems from their unique electronic and structural properties. As planar molecules with a partial double-bond character, pyrimidines readily participate in π−π stacking interactions with aromatic amino acid residues within protein binding pockets[1]. Furthermore, the lone pair of electrons on the nitrogen atoms at positions 1 and 3 act as potent Lewis bases, enabling robust hydrogen bonding with target enzymes[1].
In oncological contexts, pyrimidine derivatives have been optimized to target kinases such as Cyclin-Dependent Kinase 8 (CDK8) and Aromatase, disrupting cell cycle progression and inducing tumor apoptosis[2][3]. In antimicrobial applications, these scaffolds inhibit crucial bacterial enzymes like MurA, which is pivotal for peptidoglycan biosynthesis and cell wall integrity[4].
Caption: Mechanistic pathways of pyrimidine derivatives targeting oncological and microbial enzymes.
Standardized Experimental Protocol: AutoDock Vina Workflow
To ensure scientific integrity, molecular docking must transition from a purely predictive exercise to a self-validating system . The following protocol utilizes AutoDock Vina, chosen for its iterated local search global optimizer, which provides high accuracy for rigid-protein/flexible-ligand docking[5].
Step 1: Target Protein Preparation
Causality: Raw crystal structures from the Protein Data Bank (PDB) contain water molecules, co-factors, and lack hydrogen atoms. Proteins are macromolecules where partial charges are best represented by empirical force fields to accurately simulate electrostatic interactions.
-
Download the 3D crystal structure of the target (e.g., Aromatase PDB: 3EQM or CDK8 PDB: 5FGK)[2][3].
-
Remove all heteroatoms, including non-essential water molecules, to prevent steric clashes during docking.
-
Add polar hydrogens to the protein structure to satisfy valency.
-
Compute and assign Kollman charges to simulate the electrostatic environment of the macromolecule.
-
Save the optimized macromolecule in the .pdbqt format.
Step 2: Ligand Preparation
Causality: Small organic molecules like pyrimidines require charge equilibration based on electronegativity to predict accurate binding poses.
-
Sketch the 2D structures of the synthesized pyrimidine derivatives and convert them to 3D conformations.
-
Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to reach the lowest energy ground state.
-
Assign Gasteiger-Marsili partial charges to the ligand.
-
Define the rotatable bonds (torsion tree) to allow ligand flexibility during the docking simulation. Save as .pdbqt.
Step 3: Grid Box Definition & Execution
Causality: The grid box restricts the conformational search space to the active site, drastically reducing computational overhead while preventing false-positive allosteric binding.
-
Map the grid box coordinates (x, y, z) centered on the co-crystallized ligand's binding pocket.
-
Execute AutoDock Vina. The algorithm will calculate the binding affinity ( ΔG in kcal/mol) using its empirical scoring function.
Step 4: Post-Docking Validation (The Self-Validating Step)
Causality: A docking protocol is only trustworthy if it can reproduce known biological reality.
-
Redocking: Extract the native co-crystallized ligand from the PDB file and redock it using the exact parameters above.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD of < 2.0 Å validates the accuracy of the grid parameters and scoring function[6]. Only after this validation should novel pyrimidine derivatives be evaluated.
Caption: Step-by-step molecular docking workflow utilizing AutoDock Vina for pyrimidine derivatives.
Quantitative Data: Comparative Docking Metrics
Recent literature highlights the exceptional binding affinities of various substituted pyrimidines. The table below synthesizes quantitative data from validated docking studies across distinct therapeutic targets.
| Target Enzyme | Disease Context | Active Pyrimidine Derivative | Binding Affinity (kcal/mol) | Key Mechanistic Insights |
| Aromatase (PDB: 3EQM) | Breast Cancer | Pyrazolo[1,5-a]pyrimidine (Compound 11) | -7.934 | Outperformed reference drug letrozole; stabilized by RMSD/RMSF molecular dynamics[3]. |
| CDK8 (PDB: 5FGK) | Colorectal Carcinoma | Pyrimidine analogue (Compound Ax10) | Moderate/High | Fits deeply within the binding pocket, correlating with excellent antiproliferative activity against HCT116 lines[2]. |
| MurA | Bacterial Infection | Arylazopyrazolo[1,5-a]pyrimidine (Compound 4c) | High Affinity | Disrupts bacterial cell wall production; demonstrated an IC50 of 3.77 µg/mL against E. coli[4]. |
| SARS-CoV-2 Mpro | Viral Infection | Pyrazolopyrido[2,3-d]pyrimidine (Compound 7c) | -7.5 (Ref) | Forms 5 critical hydrogen bonds with active site residues (THR26, GLU166, CYS145)[6]. |
Discussion: Structure-Activity Relationship (SAR) Insights
The docking scores observed in pyrimidine derivatives are highly dependent on their substituents. For instance, the fusion of pyrazole or triazole rings to the pyrimidine core (e.g., Pyrazolo[1,5-a]pyrimidines) significantly enhances the lipophilic character of the molecule[4][7]. This increased lipophilicity not only improves passive transport across biological membranes but also maximizes hydrophobic interactions within the deep binding clefts of target kinases like Aromatase and CDK8[3][7].
Furthermore, the introduction of electron-donating groups (such as hydroxyl or amino moieties) on the peripheral phenyl rings of pyrimidine chalcones has been shown to act as crucial hydrogen-bond donors, anchoring the ligand to the target enzyme and preventing dissociation[1][8].
Conclusion
Molecular docking provides a highly rationalized, cost-effective framework for the initial screening of pyrimidine derivatives. By adhering to self-validating protocols—specifically the rigorous application of charge assignments and RMSD thresholding—researchers can reliably predict the pharmacokinetic and pharmacodynamic profiles of these compounds. As demonstrated, the pyrimidine scaffold remains a highly versatile foundation for the development of potent antimicrobial and anticancer therapeutics.
References
- Source: nih.
- Source: acs.
- Title: Design, Antimicrobial Testing, and Molecular Docking Studies of New Chalcone and Pyrimidine Derivatives based on 2-phenyl-1H-pyrazol-3(2H)
- Source: ajchem-a.
- Source: mdpi.
- Source: nih.
- Source: nih.
- Source: semanticscholar.
- Source: niscpr.res.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking, Dynamics, and Cytotoxicity Assessment of Pyrazolo[1,5-a]pyrimidine Derivatives Against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes & Protocols: In Vivo Animal Models for Testing Pyrimidine Compounds
Introduction: The Critical Role of Pyrimidine Analogues and In Vivo Validation
Pyrimidine analogues are a cornerstone of cancer chemotherapy, functioning as antimetabolites that interfere with the synthesis of nucleic acids, ultimately leading to cell death.[1][2] These compounds, which mimic naturally occurring pyrimidines like cytosine and uracil, are pro-drugs that must be activated intracellularly through a series of phosphorylation steps to exert their cytotoxic effects.[3][4][5] Given their mechanism of action, which is intrinsically linked to cellular proliferation, their efficacy and toxicity are profoundly influenced by the complex biological environment of a living organism. Therefore, transitioning from in vitro assays to in vivo animal models is a non-negotiable step in the preclinical development of novel pyrimidine compounds.
This guide provides a comprehensive overview of the principles, methodologies, and critical considerations for designing and executing in vivo studies to evaluate pyrimidine-based therapeutics. We will delve into the selection of appropriate animal models, detailed protocols for efficacy and toxicity assessment, and the underlying rationale for each experimental choice, ensuring a robust and ethically sound approach to preclinical drug development.
PART 1: Foundational Principles—Selecting the Right In Vivo Model
The choice of an animal model is paramount and dictates the clinical relevance and predictive power of the study. The primary goal is to select a model that recapitulates key aspects of the human disease, including tumor biology, microenvironment, and metastatic potential.[6]
Xenograft Models: The Workhorse of Preclinical Oncology
Xenograft models, which involve the implantation of human cancer cells or tissues into immunodeficient mice, are the most widely used systems for in vivo efficacy testing.[7][8]
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously or orthotopically injecting cultured human cancer cell lines into mice.[7] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening and dose-finding studies.[9]
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[10] These models are known to better preserve the histological and genetic heterogeneity of the original tumor, offering a more clinically relevant platform to predict patient response to therapy.[11][12]
Subcutaneous vs. Orthotopic Implantation: A Critical Choice
The site of tumor cell implantation significantly impacts the tumor microenvironment and metastatic behavior.
-
Subcutaneous Models: In this approach, tumor cells are injected into the flank of the mouse.[13][14] This method is technically simple, and tumor growth can be easily monitored with calipers.[6][13][14] However, the subcutaneous environment does not accurately reflect the native organ site, which can limit the model's ability to predict clinical outcomes, especially concerning metastasis.[9][14]
-
Orthotopic Models: This technique involves implanting tumor cells into the corresponding organ of origin in the mouse (e.g., colorectal cancer cells into the colon wall).[9][13] Orthotopic models better mimic the native tumor microenvironment, leading to more clinically relevant tumor growth, invasion, and metastasis patterns.[6][9][13] While technically more demanding, they are considered superior for studying disease progression and therapeutic response.[9]
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop spontaneous tumors that more closely resemble the progression of human cancer. For pyrimidine compound testing, particularly in colorectal cancer, models with mutations in genes like Apc (Adenomatous polyposis coli) are highly relevant as they mimic familial adenomatous polyposis in humans.[15][16][17] Chemically-induced models, using agents like azoxymethane (AOM), are also valuable for studying sporadic colorectal cancer.[15][16][18]
Ethical Considerations: The 3Rs Principle
All animal studies must be conducted in strict adherence to ethical guidelines, embodying the principles of Replacement, Reduction, and Refinement .[19] This includes using the minimum number of animals necessary to obtain statistically significant data, refining procedures to minimize pain and distress, and replacing animal models with non-animal methods whenever possible.[19][20] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[21][22][23]
PART 2: Core Protocols for In Vivo Evaluation
The following protocols provide a framework for conducting comprehensive in vivo studies of pyrimidine compounds.
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard efficacy study using a subcutaneous xenograft model, a common first step in in vivo testing.
Objective: To evaluate the anti-tumor efficacy of a novel pyrimidine compound against a specific cancer cell line.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID)
-
Cancer cell line of interest (e.g., A431 for skin cancer, BxPC-3 for pancreatic cancer)[24][25]
-
Test pyrimidine compound and vehicle control
-
Positive control (e.g., 5-Fluorouracil, Gemcitabine)
-
Matrigel (optional, to aid tumor establishment)
-
Calipers for tumor measurement
-
Sterile syringes and needles (26-27 gauge)[26]
Step-by-Step Methodology:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend them in sterile PBS or a 1:1 mixture with Matrigel at the desired concentration (typically 1x10^6 to 1x10^7 cells in 100-200 µL).[26]
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development.[22][23] Once tumors become palpable, begin measuring them with calipers at least twice a week.[23][27]
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (Vehicle, Test Compound, Positive Control).
-
Dosing: Administer the compounds according to the planned schedule (e.g., daily, twice weekly) via the appropriate route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the animals at least twice a week.[28] Tumor volume can be calculated using the formula: (Width² x Length) / 2.[28][29]
-
Humane Endpoints: Euthanize animals if the tumor size exceeds the institutionally approved limit (e.g., 2.0 cm in any dimension for mice), if there is more than 20% body weight loss, or if the animal shows signs of significant distress.[22][28][29][30][31]
-
Data Analysis: At the end of the study, euthanize all remaining animals. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Compare tumor growth inhibition between the different treatment groups.
Data Presentation: Efficacy Study Parameters
| Parameter | Recommendation | Rationale |
| Animal Strain | Nude or SCID mice | Lacking a functional adaptive immune system, preventing rejection of human cells. |
| Cell Inoculum | 1-10 million cells in 100-200 µL | Optimal range to ensure consistent tumor take-rate. A pilot study is recommended.[8] |
| Tumor Measurement Frequency | 2-3 times per week | Allows for accurate monitoring of tumor growth kinetics.[28] |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | A direct measure of the compound's anti-tumor activity. |
| Secondary Endpoints | Body weight, clinical observations | Critical for assessing the compound's toxicity and tolerability. |
Visualization: Efficacy Study Workflow
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol: Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for a novel pyrimidine compound.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., CD-1, BALB/c)
-
Test pyrimidine compound and vehicle
-
Equipment for blood collection (e.g., cardiac puncture)
-
Tubes for serum and plasma collection
-
Formalin and other fixatives for tissue preservation
Step-by-Step Methodology:
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses for evaluation.
-
Animal Grouping: Assign animals to dose groups, including a vehicle control group.
-
Dosing: Administer a single dose of the compound via the intended clinical route.
-
Clinical Observations: Monitor the animals intensively for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity (e.g., changes in activity, posture, breathing).
-
Body Weight: Record body weights daily.
-
Necropsy: Euthanize all animals at the end of the 14-day observation period. Conduct a gross necropsy, examining all major organs.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, etc.) and preserve them in formalin for histopathological analysis.
-
Clinical Pathology (Optional): At necropsy, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function parameters.
Data Presentation: Key Toxicity Parameters
| Parameter | Measurement | Significance |
| Mortality | Number of deaths per dose group | Defines the lethal dose range. |
| Body Weight Loss | % change from baseline | A sensitive indicator of systemic toxicity. |
| Clinical Signs | Lethargy, ruffled fur, ataxia, etc. | Provides qualitative information on the type of toxicity. |
| Organ Weights | Absolute and relative weights | Changes can indicate organ-specific toxicity. |
| Histopathology | Microscopic examination of tissues | Gold standard for identifying target organs of toxicity. |
| Serum Chemistry | ALT, AST, BUN, Creatinine | Provides quantitative measures of liver and kidney function. |
| Hematology (CBC) | WBC, RBC, Platelets | Assesses effects on bone marrow and blood cells. |
Visualization: Toxicity Assessment Workflow
Caption: Workflow for an acute toxicity study to determine MTD.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a pyrimidine compound is crucial for optimizing its dosing regimen.
Objective: To characterize the pharmacokinetic profile of the test compound and its active metabolites and correlate it with pharmacodynamic effects in the tumor.
Methodology Outline:
-
Animal Model: Use tumor-bearing mice to allow for simultaneous PK analysis in plasma and tumor tissue.
-
Dosing: Administer a single dose of the compound.
-
Sample Collection: Collect blood and tumor tissue samples at multiple time points post-dosing.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and its key metabolites (e.g., mono-, di-, and tri-phosphate forms) in plasma and tumor homogenates.[4]
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[25][32]
-
PD Analysis: In parallel, assess pharmacodynamic markers in tumor tissue at different time points. This could include measuring the inhibition of the target enzyme (e.g., thymidylate synthase for 5-FU) or the induction of apoptosis markers (e.g., cleaved caspase-3).
-
PK/PD Correlation: Correlate the drug exposure (PK) with the biological response (PD) to establish a dose-response relationship.
Visualization: Pyrimidine Analogue Activation Pathway
Caption: Intracellular activation pathway of a pyrimidine analogue.
Conclusion: An Integrated Approach for Predictive Preclinical Assessment
The successful preclinical evaluation of pyrimidine compounds relies on a well-designed and ethically executed series of in vivo experiments. By carefully selecting the most appropriate animal model and employing robust protocols for efficacy, toxicity, and PK/PD analysis, researchers can generate high-quality, predictive data. This integrated approach not only fulfills regulatory requirements but also provides the critical insights necessary to guide the clinical development of novel and more effective cancer therapies.
References
-
Hera BioLabs. Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer. [Link]
-
Key Differences. Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. [Link]
-
Animal Care and Use Committee. Tumor Study Guidelines in Mice and Rats. (2002). [Link]
-
Guidelines for the Use of Rodents in Experimental Neoplasia. (2017). [Link]
-
LIDE Biotech. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? (2023). [Link]
-
Certis Oncology. The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. (2021). [Link]
-
TD2 Precision Oncology. Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. (2023). [Link]
-
Johns Hopkins University Animal Care and Use Committee (ACUC). Guidelines. [Link]
-
IMR Press. IACUC Guideline. [Link]
-
Journal of Veterinary Internal Medicine. Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. (2016). [Link]
-
PMC. Guidelines for the welfare and use of animals in cancer research. [Link]
-
De-Souza ASC, Costa-Casagrande TA. Animal models for colorectal cancer. ABCD Arq Bras Cir Dig. 2018;31(2):e1369. [Link]
-
PMC. Animal Models of Colorectal Cancer. [Link]
-
PMC. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. [Link]
-
University of Kentucky. Policy on Rodent Tumors. [Link]
-
Hassan, I. A. M., et al. Gemcitabine Impacts Histological Structure of Mice Testis and Embryonic Organs. Journal of Applied Sciences, 2010. [Link]
-
ResearchGate. The Ethics of Animal Use in Cancer Research: A Multidisciplinary Assessment and Strategies for Action. [Link]
-
UNC Policies. Standard on Tumor Production and Cancer Research In Mice and Rats. [Link]
-
PubMed. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). [Link]
-
In vivo Assessment of the Hepatotoxicity of Mixed Gemcitabine and 5-Fluorouracil Loaded on Microemulsion in Mice Bearing Ehrlich Ascites Carcinoma. [Link]
-
CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. [Link]
-
Norecopa. Guidelines for the welfare and use of animals in cancer research. (2026). [Link]
-
PubMed. Developmental toxicity of gemcitabine, an antimetabolite oncolytic, administered during gestation to CD-1 mice. [Link]
-
MDPI. Beyond Rodents: Alternative Animal Models in Colorectal Cancer Research. (2025). [Link]
-
Mouse models of human colorectal cancer generated through chemokine targeting. (2015). [Link]
-
PMC. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. [Link]
-
NCBI Bookshelf. Pyrimidine Analogues. (2017). [Link]
-
Washington State University Institutional Animal Care and Use Committee. Guideline #8: Tumor Burden in Rodents. (2026). [Link]
-
PMC. Predictive biomarkers for 5-fluorouracil and oxaliplatin-based chemotherapy in gastric cancers via profiling of patient-derived xenografts. (2021). [Link]
-
ResearchGate. How to do tumor mouse model properly? (2024). [Link]
-
ACS Publications. Fluorouracil-Loaded Gold Nanoparticles for the Treatment of Skin Cancer: Development, in Vitro Characterization, and in Vivo Evaluation in a Mouse Skin Cancer Xenograft Model. (2018). [Link]
-
ACS Publications. Enhanced Tumor Delivery of Gemcitabine via PEG-DSPE/TPGS Mixed Micelles. (2014). [Link]
-
Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. (2013). [Link]
-
PMC. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). [Link]
-
ResearchGate. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). [Link]
-
ResearchGate. 5FU/RT treatment inhibited tumor growth in xenografts derived from... [Link]
-
In Vivo Oncology Models for Drug Discovery. (2023). [Link]
-
PMC. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 11. Predictive biomarkers for 5-fluorouracil and oxaliplatin-based chemotherapy in gastric cancers via profiling of patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. herabiolabs.com [herabiolabs.com]
- 14. blog.td2inc.com [blog.td2inc.com]
- 15. Animal Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. revistaabcd.org.br [revistaabcd.org.br]
- 19. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acuc.berkeley.edu [acuc.berkeley.edu]
- 22. animalcare.jhu.edu [animalcare.jhu.edu]
- 23. storage.imrpress.com [storage.imrpress.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. research.uky.edu [research.uky.edu]
- 28. iacuc.wsu.edu [iacuc.wsu.edu]
- 29. animalcare.jhu.edu [animalcare.jhu.edu]
- 30. Standard on Tumor Production and Cancer Research In Mice and Rats [policies.unc.edu]
- 31. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 32. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Quantification of 2-Ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (EPEA)
Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Techniques: UHPLC-UV, Mixed-Mode SPE, LC-ESI-MS/MS
Executive Summary
The compound 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (EPEA) is a highly specific pyrimidine-based building block and pharmacophore intermediate. Because pyrimidine derivatives are ubiquitous in kinase inhibitors and central nervous system (CNS) therapeutics, establishing robust, interference-free quantification methods for such intermediates is critical.
This application note provides a comprehensive, self-validating analytical framework for EPEA. It details two orthogonal methodologies:
-
A UHPLC-UV method optimized for the high-throughput purity assessment and quality control (QC) of bulk EPEA intermediates.
-
A highly sensitive LC-MS/MS protocol coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for trace-level bioanalytical quantification in mammalian plasma.
Physicochemical Profiling & Analytical Rationale
To design a self-validating protocol, experimental choices must be rooted in the molecule's physicochemical properties rather than empirical guesswork. EPEA (Molecular Weight: 209.25 g/mol , Formula: C10H15N3O2) consists of a basic pyrimidine ring linked via an ethyl bridge to a neutral, hydrogen-bonding ethoxyacetamide moiety.
-
Chromatographic Retention: The pyrimidine nitrogen atoms possess a pKa of approximately 1.3–2.5. At physiological pH, the molecule is predominantly neutral but highly polar. To achieve reproducible retention and prevent peak tailing caused by secondary interactions with residual silanols on silica-based columns, the mobile phase must be strictly acidic.
-
Stationary Phase Selection: While standard C18 columns provide adequate retention, a Biphenyl stationary phase is selected for the LC-MS/MS protocol. The biphenyl phase offers enhanced π−π interactions with the electron-deficient pyrimidine ring, yielding superior retention and selectivity against endogenous plasma matrix components.
-
Ionization Strategy: The basic nature of the pyrimidine ring makes Positive Electrospray Ionization (ESI+) the optimal choice. The addition of 0.1% formic acid to the mobile phase ensures complete protonation .
Bioanalytical Sample Preparation: Overcoming Matrix Effects
A common point of failure in LC-MS/MS bioanalysis is the reliance on simple Protein Precipitation (PPT). PPT fails to remove endogenous phospholipids (e.g., glycerophosphocholines), which co-elute with the analyte and cause severe ionization suppression in the ESI source .
To guarantee assay trustworthiness and comply with stringent regulatory standards, we utilize a Mixed-Mode Cation Exchange (MCX) SPE workflow. By acidifying the plasma, the pyrimidine ring is protonated, allowing it to bind to the strong cation exchange resin. This permits an aggressive 100% methanol wash to strip away hydrophobic lipids before the analyte is eluted.
Fig 1. Mixed-mode cation exchange (MCX) SPE workflow for EPEA extraction from plasma.
UHPLC-UV Protocol: Bulk Intermediate QC
For bulk drug quantification, LC-MS/MS is unnecessarily complex. A UHPLC-UV method provides the high precision required for assaying intermediate purity. Here, Trifluoroacetic acid (TFA) is used instead of formic acid. TFA is a strong ion-pairing agent that yields exceptionally sharp peaks for basic pyrimidines, though it is strictly avoided in MS protocols due to ion suppression.
Table 1: UHPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Sub-2 µm particles provide high theoretical plate counts for rapid separation. |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | TFA provides strong ion-pairing to mask silanol interactions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile offers lower backpressure and sharp elution profiles. |
| Flow Rate | 0.5 mL/min | Optimizes the Van Deemter curve for 1.7 µm particles. |
| Gradient | 5% B to 95% B over 4.0 minutes | Linear gradient ensures elution of EPEA and potential synthetic impurities. |
| Detection | UV at 254 nm | Corresponds to the π→π∗ transition of the pyrimidine ring. |
LC-MS/MS Protocol: Plasma Bioanalysis
For pharmacokinetic (PK) profiling, trace-level sensitivity is required. The method utilizes a Biphenyl column and Multiple Reaction Monitoring (MRM) to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Mass Spectrometry Fragmentation Dynamics
Upon collision-induced dissociation (CID), the protonated EPEA precursor ion ( [M+H]+ m/z 210.1) undergoes characteristic fragmentation. The primary cleavage occurs at the amide bond, resulting in the neutral loss of ethoxyketene (86 Da) to yield a highly stable protonated 2-(pyrimidin-5-yl)ethan-1-amine product ion at m/z 124.1. A secondary, higher-energy cleavage of the alkyl chain yields the pyrimidin-5-yl cation at m/z 81.0.
Fig 2. Proposed ESI+ MS/MS fragmentation pathway for EPEA quantification.
Table 2: LC-MS/MS Parameters
| Parameter | Specification |
| Column | Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B (0-0.5 min) → 90% B (2.5 min) → 90% B (3.5 min) |
| Ionization Mode | ESI Positive (Capillary: 3.0 kV, Source Temp: 500°C) |
| MRM Quantifier | m/z 210.1 → 124.1 (Collision Energy: 18 eV) |
| MRM Qualifier | m/z 210.1 → 81.0 (Collision Energy: 32 eV) |
Method Validation & Regulatory Compliance (E-E-A-T)
To ensure the highest degree of scientific integrity, this bioanalytical assay must be validated in strict accordance with the ICH M10 Guidelines on Bioanalytical Method Validation .
-
Accuracy and Precision: Intra-run and inter-run accuracy must fall within ±15% of the nominal concentration, except at the LLOQ where ±20% is permissible .
-
Matrix Effect Assessment: Following the gold-standard methodology established by Matuszewski et al., the Matrix Factor (MF) is calculated using post-extraction spiking . The IS-normalized MF must demonstrate a coefficient of variation (CV) of <15% across six distinct lots of plasma. The use of the MCX SPE workflow described in Section 3 typically yields an IS-normalized MF of 0.95–1.05, indicating negligible ion suppression.
-
Stability: EPEA stability in plasma must be proven for freeze-thaw cycles (minimum 3 cycles at -80°C), benchtop stability (room temperature for 24 hours), and autosampler stability (reconstituted extract at 4°C for 48 hours).
References
-
European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from:[Link]
-
Wang, Y., et al. (2019). Formic Acid of ppm Enhances LC-MS/MS Detection of UV Irradiation-Induced DNA Dimeric Photoproducts. Analytical Chemistry, 92(1), 1234-1241. Retrieved from:[Link]
Application Note: Preclinical Formulation Strategy and In Vivo Dosing Protocols for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Purpose: To provide a mechanistically grounded, self-validating methodology for formulating the novel chemical entity (NCE) 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide for systemic in vivo administration.
Physicochemical Profiling & Mechanistic Rationale
Before selecting a dosing vehicle, a rigorous analysis of the compound’s molecular architecture is required to predict its behavior in biological fluids [1].
Structural Analysis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide:
-
Pyrimidine Core: The nitrogen atoms in the pyrimidine ring are weakly basic (conjugate acid pKa ~1.3). Causality: Because this pKa is significantly lower than physiological pH (7.4) and gastric pH (~2.0), the molecule remains un-ionized in almost all physiological environments. Consequently, pH-adjustment strategies (e.g., forming a hydrochloride salt or using acidic buffers) will not significantly enhance aqueous solubility.
-
Ethoxyacetamide Side Chain: The ethoxy ether and aliphatic ethyl linker impart moderate lipophilicity, while the amide group provides hydrogen bond donor/acceptor sites.
-
Formulation Implication: The compound is predicted to be a neutral, moderately lipophilic molecule with poor aqueous solubility (<1 mg/mL). To achieve the high systemic concentrations required for early-stage pharmacokinetic (PK) and efficacy studies, we must bypass pH-driven solubilization and instead utilize micellar co-solvency for Intravenous (IV) routes, and viscosity-enhanced physical dispersion for Oral (PO) routes [2].
Vehicle Selection Matrix
The following table summarizes the quantitative parameters and optimal vehicle systems for rodent models (mice/rats) based on the compound's physicochemical profile [3].
| Parameter | Intravenous (IV) / Intraperitoneal (IP) | Oral Gavage (PO) |
| Preferred State | Optically Clear Solution | Homogeneous Suspension |
| Recommended Vehicle | 5% DMSO + 10% Tween 80 + 85% Saline | 0.5% Methylcellulose (MC) in Purified Water |
| Max Dosing Volume (Mice) | IV: 5 mL/kg | IP: 10 mL/kg | 10 mL/kg |
| Solubilization Mechanism | Micellar encapsulation & co-solvency | Viscosity-enhanced physical dispersion |
| Primary Risk Factor | Precipitation upon dilution in the bloodstream | Inconsistent GI dissolution due to large particle size |
Formulation Decision Workflow
The logical relationship between route selection, vehicle assignment, and quality control is mapped below.
Formulation decision tree and validation workflow for in vivo dosing of the target compound.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . If the formulation fails any built-in checkpoint, the protocol dictates immediate rejection, preventing the generation of artifactual in vivo data.
Protocol A: Preparation of IV/IP Solution (5% DMSO / 10% Tween 80 / 85% Saline)
Note: The order of addition is critical. Deviating from this sequence will cause irreversible precipitation.
-
Weigh API: Accurately weigh the required mass of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide into a sterile glass vial.
-
Primary Solubilization: Add Dimethyl Sulfoxide (DMSO) to equal exactly 5% of the final target volume. Vortex vigorously for 1-2 minutes.
-
Causality: DMSO acts as a powerful aprotic solvent to disrupt the crystalline lattice of the API.
-
Self-Validation Checkpoint 1: The liquid must be perfectly clear. If particulates remain, sonicate for 5 minutes. If still not clear, the target concentration exceeds the vehicle's capacity.
-
-
Surfactant Coating: Add Tween 80 to equal 10% of the final target volume. Vortex thoroughly for 2 minutes until a homogeneous, slightly viscous solution forms.
-
Causality: Tween 80 is a non-ionic surfactant. Adding it before the aqueous phase allows it to form protective micelles around the hydrophobic API molecules, preventing them from crashing out when water is introduced [1].
-
-
Aqueous Dilution: Add 0.9% Saline (85% of final volume) dropwise while continuously vortexing the vial.
-
Causality: Rapid addition of saline causes localized supersaturation, leading to rapid nucleation and precipitation. Dropwise addition gives the Tween 80 micelles time to stabilize the API.
-
-
Final Validation: Hold the vial against a dark background under bright light.
-
Self-Validation Checkpoint 2: If the solution exhibits any opalescence, turbidity, or visible particles, the micellar system has failed. Discard and reformulate at a lower concentration.
-
-
Sterilization: Filter the clear solution through a 0.22 µm PTFE syringe filter prior to IV administration.
Protocol B: Preparation of PO Suspension (0.5% Methylcellulose)
-
Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in purified water by dispersing MC powder in hot water (80°C), then cooling to 4°C while stirring to achieve a clear, viscous solution [3].
-
Particle Size Reduction: Weigh the API and transfer it to an agate mortar. Triturate (grind) the dry powder for 3-5 minutes.
-
Causality: According to the Noyes-Whitney equation, reducing the particle size exponentially increases the surface area, which is the primary driver for the dissolution rate of poorly soluble compounds in the gastrointestinal tract.
-
-
Wet Milling: Add 2-3 drops of the 0.5% MC vehicle to the mortar. Grind continuously to form a smooth, uniform paste.
-
Causality: Wetting the hydrophobic powder prevents the formation of air-entrapped aggregates, ensuring uniform dispersion.
-
-
Geometric Dilution: Gradually add the remaining volume of the 0.5% MC vehicle in small increments, mixing thoroughly after each addition. Transfer to a dosing vial.
-
Final Validation: Allow the suspension to rest for 15 minutes.
-
Self-Validation Checkpoint: If rapid sedimentation occurs, the particle size is too large or the vehicle viscosity is too low. The suspension must remain homogeneous long enough to ensure accurate volumetric dosing drawn into a gavage syringe.
-
Quality Control & Stability
-
Chemical Stability: 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide contains an amide bond which is generally stable at neutral pH. However, formulations should be prepared fresh daily to prevent microbial growth in the aqueous vehicles and to avoid physical instability (e.g., Ostwald ripening in suspensions).
-
Analytical Verification: Prior to the first in vivo cohort, take a 10 µL aliquot of the final formulation, dilute 1:100 in Acetonitrile, and quantify via HPLC-UV to confirm the dosing concentration matches the theoretical yield.
References
-
An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., & Levy, E. S. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. URL:[Link]
-
Shah, P., Jogani, V., Bagchi, T., & Misra, A. (2014). Role of Caco-2 Cell Monolayers in Prediction of Intestinal Drug Absorption. Biotechnology Progress (Note: Sourced broadly under Preclinical Formulations: Insight, Strategies, and Practical Considerations). Pharmaceutical Research. URL:[Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. URL:[Link]
Application Notes & Protocols for Antitumor Studies of Pyrimidine Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the utilization of pyrimidine sulfonamide derivatives in preclinical antitumor research. It moves beyond simple instructions to explain the causality behind experimental design, ensuring robust and interpretable results. The protocols herein are designed as self-validating systems, incorporating necessary controls and checkpoints for scientific integrity.
Introduction: The Rationale for Hybrid Vigor in Oncology
The pyrimidine nucleus is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2] Similarly, the sulfonamide moiety is a well-established pharmacophore responsible for the activity of numerous drugs.[3]
The strategic hybridization of these two components into a single molecular entity has emerged as a powerful approach in anticancer drug discovery.[4][5] This strategy is not merely additive; it often results in synergistic effects, creating hybrid molecules that can engage multiple cellular targets simultaneously, potentially overcoming the drug resistance mechanisms that plague many conventional chemotherapeutics.[4][6] This guide will explore the mechanisms, applications, and detailed protocols for evaluating these promising antitumor agents.
Core Mechanisms of Antitumor Action
Pyrimidine sulfonamide derivatives exert their anticancer effects through diverse and often overlapping mechanisms. Understanding these pathways is critical for selecting appropriate experimental models and designing insightful mechanistic studies.
Inhibition of Protein Kinases
A primary mechanism of action for many pyrimidine sulfonamide compounds is the inhibition of protein kinases.[2] Kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[7] These derivatives often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to block downstream signaling.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Several pyrimidine-sulfonamide hybrids are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][7] By inhibiting VEGFR-2, these compounds can effectively starve the tumor of its blood supply.
-
BRAF Kinase: The BRAF kinase, particularly the V600E mutant, is a critical driver in melanoma and other cancers.[1] Vemurafenib, a notable pyrimidine-sulfonamide drug, demonstrates high selectivity for this mutant kinase, highlighting the scaffold's tunability.[1]
-
Other Kinases: This versatile scaffold has been adapted to target a wide range of other oncogenic kinases, including Bruton's tyrosine kinase (BTK), polo-like kinase 4 (PLK4), and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation.[1][4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by pyrimidine sulfonamide derivatives.
Caption: VEGFR-2 signaling cascade and its inhibition by pyrimidine sulfonamide derivatives.
Carbonic Anhydrase (CA) Inhibition
Certain tumor microenvironments are characterized by hypoxia (low oxygen), which leads to the overexpression of carbonic anhydrase isozymes, particularly CA IX.[8] CA IX helps maintain the intracellular pH of cancer cells, allowing them to thrive in an acidic extracellular environment. Sulfonamides are the most important class of CA inhibitors.[5] By inhibiting CA IX, pyrimidine sulfonamide derivatives can disrupt the pH balance of tumor cells, leading to apoptosis and reduced tumor growth.[3][8]
Induction of Apoptosis and Cell Cycle Arrest
A desired outcome of any anticancer agent is the selective induction of programmed cell death (apoptosis) in malignant cells. Pyrimidine sulfonamide derivatives have been shown to trigger apoptosis and cause cell cycle arrest, often in the S or G2/M phase.[9][10] This prevents cancer cells from replicating their DNA and dividing, thereby halting proliferation.[9][10]
Application Notes: In Vitro Evaluation of Antitumor Potency
The initial assessment of any novel compound involves determining its efficacy and potency against cancer cells grown in culture. This section provides a robust protocol for assessing cytotoxicity.
Experimental Workflow: From Compound to IC₅₀
The overall process for evaluating the in vitro cytotoxicity of a new pyrimidine sulfonamide derivative is a multi-step procedure that requires careful planning and execution. The goal is to generate a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) can be accurately determined. The IC₅₀ value is a critical parameter for comparing the potency of different compounds.
Caption: General workflow for in vitro cytotoxicity assessment of novel pyrimidine derivatives.[11]
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
Causality: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom sterile culture plates
-
Pyrimidine sulfonamide derivative (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells in complete medium to a seeding density of 5,000–10,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Self-Validation: Leave a few wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine sulfonamide derivative in complete medium from your stock solution. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µM.
-
Causality: A wide concentration range is essential to capture the full dose-response curve.
-
Prepare dilutions for your positive control (Doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Self-Validation: The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity. The positive control validates that the assay system can detect a cytotoxic response.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including controls) to the appropriate wells.
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the untreated control wells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Representative Data
The following table summarizes published IC₅₀ values for various pyrimidine sulfonamide derivatives, demonstrating their potency across different cancer types.
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism (if specified) |
| Hybrid 3a [4] | HCT-116 (Colon) | 5.66 | Apoptosis induction |
| Hybrid 5 [4] | MCF-7 (Breast) | 2.50 | Not specified |
| Hybrid 17 [4] | MDA-MB-231 (Breast) | 2.40 | CA II Inhibition, G2/M Arrest |
| Hybrid 47 [4] | MCF-7 (Breast) | 1.58 - 5.58 | PLK4 Inhibition |
| Compound PS14 [9] | A-549 (Lung) | 12.64 | PI3Kα Inhibition, S-Phase Arrest |
| Compound PS14 [9] | HeLa (Cervical) | 15.13 | PI3Kα Inhibition, S-Phase Arrest |
| Thienopyrimidine 14 [8] | MCF-7 (Breast) | 22.12 | Not specified |
Application Notes: Protocols for Mechanistic Elucidation
Once a compound demonstrates potent cytotoxicity, the next critical step is to understand how it works.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment. An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.
Causality: DNA-binding dyes like Propidium Iodide (PI) stain DNA stoichiometrically. A cell in G2/M phase has twice the DNA content (and thus twice the fluorescence) of a cell in G0/G1. Flow cytometry quantifies this fluorescence on a single-cell basis.
Methodology Outline:
-
Seed and Treat: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality: Fixation is crucial for preserving cell integrity and allowing the dye to enter and stain the DNA.
-
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Self-Validation: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase. Compare the profiles of treated samples to the vehicle control.
Conclusion
The hybridization of pyrimidine and sulfonamide scaffolds represents a highly successful and ongoing strategy in the development of novel anticancer therapeutics.[5] The resulting derivatives possess potent, multi-faceted mechanisms of action, including the inhibition of key oncogenic kinases and the disruption of fundamental cellular processes like cell division and pH homeostasis.[3][4] The protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds, from initial potency determination to deeper mechanistic insights. Adherence to these self-validating methodologies will ensure the generation of high-quality, reproducible data, accelerating the journey of these promising molecules from the laboratory bench toward clinical application.
References
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Google Vertex AI Search.
- Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Deriv
- A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evalu
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC - NIH.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (2017). J. Chem. Pharm. Res., 9(6), 65-73.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). Taylor & Francis.
- Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets, 2(1), 55-75.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
- Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
- Discovery of Promising Sulfadiazine Derivatives With Anti‐Proliferative Activity Against Tumor Cell Lines. (2024, October 7).
- The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. (2024, April 16). PubMed.
- Application Notes and Protocols for Pyrimidine Deriv
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Development of Pyrimidine-Based Compounds as Antidiabetic Agents
Executive Briefing
The management of Type 2 Diabetes Mellitus (T2DM) requires continuous innovation to address the progressive nature of insulin resistance and β -cell dysfunction. Recently, pyrimidine derivatives have emerged as highly versatile, multifaceted pharmacophores in antidiabetic drug discovery[1]. Due to their structural plasticity, pyrimidine scaffolds can be functionalized to target central metabolic pathways, acting as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, α -glucosidase inhibitors, and Protein Tyrosine Phosphatase 1B (PTP1B) modulators[1]. This application note provides a comprehensive guide to the rational design, quantitative evaluation, and validated experimental workflows required to develop pyrimidine-based antidiabetic agents.
Pharmacological Rationale & Target Mechanisms
The therapeutic efficacy of pyrimidine derivatives in T2DM is primarily driven by their ability to modulate two distinct physiological axes:
-
Incretin Axis Modulation (DPP-4 Inhibition): Under normal physiological conditions, food intake stimulates the release of Glucagon-Like Peptide-1 (GLP-1), which enhances glucose-dependent insulin secretion. However, GLP-1 is rapidly degraded by the DPP-4 enzyme[2]. Pyrimidine-based DPP-4 inhibitors (such as the clinically approved alogliptin) bind to the catalytic pocket of DPP-4, prolonging the half-life of endogenous GLP-1 and thereby restoring glucose homeostasis[3].
-
Carbohydrate Digestion ( α -Glucosidase Inhibition): Mammalian α -glucosidase, located in the brush-border surface membrane of intestinal cells, catalyzes the final step of carbohydrate digestion. Pyrimidine-fused heterocycles act as competitive or mixed inhibitors of this enzyme, retarding the liberation of D-glucose and effectively suppressing postprandial hyperglycemia[4].
Fig 1: Mechanism of pyrimidine-based DPP-4 inhibitors in enhancing GLP-1 mediated insulin secretion.
Quantitative Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrimidine ring dictates target selectivity. For instance, C-4 substituted carbocyclic nucleosides show profound α -glucosidase inhibition, while dihydropyrimidine phthalimide hybrids exhibit sub-nanomolar affinity for DPP-4[5],[3]. The table below summarizes the quantitative in vitro efficacy of recently developed pyrimidine derivatives.
| Compound Class | Specific Derivative | Primary Target | IC 50 Value | Reference Standard (IC 50 ) | Source |
| Carbocyclic nucleoside | Compound 8b | α -Glucosidase | 43.29 nM | Acarbose (67.06 µM) | [5] |
| Carbocyclic nucleoside | Compound 10a | α -Glucosidase | 48.64 nM | Acarbose (67.06 µM) | [5] |
| Dihydropyrimidinone | Compound A | α -Glucosidase | 1.02 µg/mL | Acarbose / Ascorbic Acid | [6] |
| Phthalimide hybrid | Compound C | DPP-4 | 0.51 nM | Alogliptin (5.71 nM) | [3] |
| Pyrimidine thiourea | Compound D | DPP-4 | 2.90 nM | Alogliptin (2.50 nM) | [3] |
Experimental Workflows & Validated Protocols
To ensure reproducibility and scientific rigor, the evaluation of novel pyrimidine compounds must follow a self-validating workflow.
Fig 2: Iterative drug discovery workflow for developing pyrimidine-based antidiabetic agents.
Protocol A: In Vitro α -Glucosidase Inhibition Assay
This colorimetric assay measures the cleavage of p-nitrophenyl- α -D-glucopyranoside (pNPG) into p-nitrophenol, which absorbs strongly at 405 nm.
Self-Validating System: This protocol incorporates a blank (to subtract background absorbance), a vehicle control (to rule out solvent effects), and Acarbose as a positive benchmark[5].
-
Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer. Adjust to pH 6.8.
-
Causality: A pH of 6.8 precisely mimics the slightly acidic to neutral environment of the mammalian intestinal brush border, ensuring the enzyme maintains its native, catalytically active conformation.
-
-
Enzyme & Compound Incubation: In a 96-well microplate, add 20 µL of α -glucosidase solution (0.5 U/mL) and 10 µL of the pyrimidine test compound (dissolved in ≤ 1% DMSO). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is critical. It allows the inhibitor to establish thermodynamic binding equilibrium with the enzyme's active or allosteric site, preventing competitive displacement by the substrate during the initial rate measurement.
-
-
Reaction Initiation: Add 20 µL of 5 mM pNPG substrate to each well. Incubate at 37°C for exactly 20 minutes.
-
Reaction Termination: Add 50 µL of 0.2 M Na 2 CO 3 to all wells.
-
Causality: The highly alkaline Na 2 CO 3 shifts the pH well above the enzyme's functional range, instantly quenching the reaction. Furthermore, it deprotonates the released p-nitrophenol, maximizing its molar absorptivity at 405 nm for accurate spectrophotometric quantification.
-
-
Data Acquisition: Read absorbance at 405 nm using a microplate reader.
Protocol B: In Vitro DPP-4 Inhibition Fluorometric Assay
This assay utilizes the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).
Self-Validating System: Includes Alogliptin as a positive control[3] and a "Compound + Buffer" well (no enzyme) to subtract intrinsic compound auto-fluorescence.
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer containing 1 mM EDTA and 0.1 mg/mL BSA. Adjust to pH 8.0.
-
Causality: DPP-4 exhibits optimal catalytic efficiency in slightly alkaline conditions. BSA is included to prevent non-specific binding of the highly hydrophobic pyrimidine derivatives to the plastic microplate walls.
-
-
Enzyme & Compound Incubation: Add 10 µL of human recombinant DPP-4 enzyme (10 ng/well) and 10 µL of pyrimidine test compound to a black, flat-bottom 96-well plate. Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 30 µL of 50 µM Gly-Pro-AMC substrate.
-
Causality: DPP-4 specifically cleaves dipeptides with proline or alanine at the penultimate position. The AMC fluorophore is quenched when amide-bound but highly fluorescent upon cleavage, providing an exceptional signal-to-noise ratio.
-
-
Kinetic Measurement: Immediately measure fluorescence continuously for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm). Calculate the initial velocity ( V0 ) from the linear portion of the curve.
Data Analysis & Assay Validation
To ensure the trustworthiness of the screening data, calculate the Z'-factor for every assay plate:
Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)A Z'-factor ≥ 0.5 indicates an excellent, robust assay suitable for high-throughput screening.
IC 50 Determination: Calculate the percentage of inhibition using the formula:
% Inhibition=(1−Signalvehicle−SignalblankSignaltest−Signalblank)×100Plot the % Inhibition against the log[Inhibitor Concentration]. Use non-linear regression (four-parameter logistic curve) to determine the IC 50 value.
Sources
- 1. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Diabetes Management: Exploring Receptors, Pathways, and Compounds – ScienceOpen [scienceopen.com]
- 3. Design, synthesis, inhibitory activity, and molecular simulations study for d-glucose-conjugated thioureas containing pyrimidine ring as multitarget inhibitors against α-amylase, α-glucosidase, DDP-4, and PTP1B in Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dual active pyrimidine-based carbocyclic nucleoside derivatives: synthesis, and in silico and in vitro anti-diabetic and anti-microbial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Investigation of anti-diabetic potential and molecular simulation studies of dihydropyrimidinone derivatives [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Welcome to the technical support center for the synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for optimizing the yield and purity of this target molecule. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a two-step process. The first step involves the synthesis of the key intermediate, 2-(pyrimidin-5-yl)ethanamine, from a commercially available starting material. The second, and often more challenging step, is the amide coupling of this amine with 2-ethoxyacetic acid. This guide will focus on optimizing this crucial amide coupling reaction.
Caption: Overall synthetic pathway.
Detailed Experimental Protocols
Synthesis of 2-(pyrimidin-5-yl)ethanamine (Intermediate)
A common route to this intermediate is via the reduction of a corresponding nitrile or the reductive amination of pyrimidine-5-carbaldehyde. The following protocol is a general guideline for the latter.
Materials:
-
Pyrimidine-5-carbaldehyde
-
Ammonium acetate or ammonia solution
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve pyrimidine-5-carbaldehyde in methanol under an inert atmosphere.
-
Add an excess of ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of dilute aqueous HCl.
-
Perform a standard aqueous workup, including a basic wash to neutralize the amine salt.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (Target Molecule)
This protocol utilizes HATU as a coupling agent, which is known for its high efficiency and low rate of side reactions.[1]
Materials:
-
2-(pyrimidin-5-yl)ethanamine
-
2-ethoxyacetic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
In a separate flask, dissolve 2-(pyrimidin-5-yl)ethanamine (1.0 eq) in anhydrous DMF.
-
Slowly add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to help you optimize your synthesis.
Caption: Troubleshooting workflow for low amide yield.
Q1: My reaction yield is consistently low, with a significant amount of unreacted amine starting material. What's the likely cause?
A1: This is a classic problem in amide coupling and often points to inefficient activation of the carboxylic acid or issues with the reagents.
-
Cause 1: Inadequate Carboxylic Acid Activation. The formation of the active ester is the rate-limiting step. If this is inefficient, the amine will not react.
-
Solution: Ensure your coupling reagent (e.g., HATU) is fresh and has been stored under anhydrous conditions. Increase the equivalents of the coupling reagent and base slightly (e.g., 1.2 eq of HATU and 3.0 eq of DIPEA). Also, allow for a sufficient pre-activation time (5-15 minutes) before adding the amine.[1]
-
-
Cause 2: Moisture. Water will hydrolyze the active ester intermediate and deactivate the coupling reagent.
-
Solution: Use anhydrous solvents and ensure all glassware is oven-dried. Handle hygroscopic reagents like HATU in a glovebox or under a stream of inert gas.[4]
-
-
Cause 3: Incorrect Stoichiometry. An error in measuring the starting materials can lead to an excess of one reactant.
-
Solution: Carefully verify the masses and molar equivalents of all reactants. It is often beneficial to use a slight excess of the carboxylic acid (e.g., 1.05 eq) to ensure the complete consumption of a potentially more valuable amine.
-
Q2: I'm observing an unknown byproduct with a higher molecular weight than my target molecule. What could it be?
A2: This could be due to side reactions involving the coupling reagent or the amine.
-
Cause 1: Guanidinylation of the Amine. With uronium/aminium-based coupling reagents like HATU, the amine can sometimes react with the reagent itself to form a guanidinium byproduct.
-
Solution: The order of addition is critical. Always pre-activate the carboxylic acid with HATU and the base before adding the amine. This ensures the rapid formation of the active ester, which is then consumed by the amine, minimizing the chance of the amine reacting directly with the HATU.[5]
-
-
Cause 2: Double Acylation. While less common with a 1:1 stoichiometry, if there are other nucleophilic sites on your amine or if the reaction conditions are harsh, double acylation could occur.
-
Solution: Re-verify the structure of your starting amine to ensure there are no other reactive sites. Maintain a 1:1 stoichiometry and run the reaction at room temperature.
-
Q3: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A3: The pyrimidine ring and the amide bond contribute to the polarity of the target molecule, which can make purification challenging.
-
Solution 1: Optimize Normal-Phase Chromatography. Use a more polar solvent system. A gradient elution with Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of basic compounds like your product on silica gel.
-
Solution 2: Reversed-Phase Chromatography. For highly polar compounds, reversed-phase chromatography is often more effective.
-
Solution 3: Recrystallization. If a solid, this is an excellent method for purification.
-
Method: Test the solubility of your crude product in various solvents to find one in which it is soluble when hot but sparingly soluble when cold. Ethanol, acetonitrile, or mixtures with water are good candidates to try.[3]
-
Frequently Asked Questions (FAQs)
Q: Why is a base like DIPEA or Triethylamine necessary? A: The base plays two crucial roles. First, it deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent. Second, it acts as an acid scavenger, neutralizing the acidic byproducts formed during the reaction, which drives the equilibrium towards product formation.[8][9]
Q: Can I use a different coupling reagent, like EDC? A: Yes, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common and cost-effective carbodiimide coupling reagent. However, when using carbodiimides, a common side reaction is the formation of an N-acylurea byproduct, which can be difficult to remove.[10] To suppress this, it is highly recommended to use an additive like HOBt (1-Hydroxybenzotriazole).
Q: What is the best solvent for this reaction? A: Polar aprotic solvents are generally preferred for amide coupling reactions. Anhydrous DMF is an excellent choice as it effectively solubilizes the reactants and the polar intermediates. Anhydrous DCM is another good option, particularly if the product is less polar.[11]
Q: How can I be sure my reaction has gone to completion? A: The most reliable method is to monitor the reaction using TLC or LC-MS. For TLC, spot the reaction mixture alongside your starting amine. The reaction is complete when the amine spot has disappeared and a new, typically less polar, product spot has appeared.
Optimizing Reaction Conditions: A Data-Driven Approach
The yield of an amide coupling reaction is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can be adjusted to optimize the synthesis, based on literature for similar reactions.[11][12]
| Parameter | Condition A (Standard) | Condition B (Forcing) | Condition C (Mild) | Expected Outcome & Rationale |
| Coupling Reagent | HATU (1.1 eq) | COMU (1.2 eq) | EDC/HOBt (1.2 eq) | HATU is a good general-purpose reagent. COMU is more reactive and can be used for sterically hindered substrates. EDC/HOBt is a milder, more cost-effective option. |
| Base | DIPEA (2.5 eq) | N-Methylmorpholine (3.0 eq) | Triethylamine (2.5 eq) | DIPEA is a non-nucleophilic base that minimizes side reactions. NMM is a weaker base that can be beneficial for sensitive substrates. |
| Solvent | DMF | NMP | DCM | DMF and NMP are highly polar and good for solubilizing reactants. DCM is less polar and can be easier to remove during workup. |
| Temperature | Room Temperature | 40-50 °C | 0 °C to Room Temp | Higher temperatures can increase the reaction rate but may also lead to side reactions. Lower temperatures are preferred for substrates prone to racemization. |
| Reaction Time | 2-4 hours | 1-2 hours | 4-12 hours | Reaction time should be optimized by monitoring the reaction to completion to avoid decomposition or side product formation. |
Reaction Mechanism: HATU-Mediated Amide Coupling
Understanding the mechanism is key to effective troubleshooting. The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester.[13][14]
Caption: Mechanism of HATU-mediated amide coupling.
-
Deprotonation: The base (DIPEA) deprotonates the 2-ethoxyacetic acid to form the carboxylate anion.
-
Activation: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[5]
-
Acylation: The 2-(pyrimidin-5-yl)ethanamine then acts as a nucleophile, attacking the active ester to form the desired amide bond and releasing HOAt.
References
-
HATU - Wikipedia. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
Kim Reactor (YouTube). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]
-
ResearchGate. What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Patsnap Eureka. Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Available at: [Link]
-
Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency. Available at: [Link]
-
Triethylamine: Significance and symbolism. Available at: [Link]
-
ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for amide bond formation. Available at: [Link]
-
ACS Publications. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Available at: [Link]
-
ResearchGate. What is the best technique for amide purification?. Available at: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Available at: [Link]
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
ResearchGate. Optimization of the reaction conditions of amide synthesis. Available at: [Link]
-
Chegg.com. Solved In Amide Coupling reaction, 1) What is the role of.... Available at: [Link]
-
Reddit. Amide coupling. Available at: [Link]
-
Reddit. Carbodiimide amide coupling reaction sideproduct. Available at: [Link]
-
Journal of Chemical Health Risks. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available at: [Link]
-
Oxford Academic. Synthesis of pyrimidines from dinitrogen and carbon. Available at: [Link]
-
PMC. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 12. growingscience.com [growingscience.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Support Center: Solubilization Strategies for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide during in vitro biological assays.
This specific compound presents a unique physicochemical challenge: the planar pyrimidine ring and the strong intermolecular hydrogen bonding of the acetamide group create a highly stable crystal lattice 1. Furthermore, the lipophilic ethoxy group resists hydration. When diluted from a DMSO stock into aqueous cell culture media, these factors drive rapid self-association, leading to micro-precipitation and assay failure.
I. Diagnostic Troubleshooting Workflow
Before altering your assay parameters, use the following decision tree to diagnose and resolve precipitation events systematically.
Decision tree for troubleshooting compound precipitation in biological assays.
II. Frequently Asked Questions (FAQs)
Q: Why does 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide precipitate immediately upon dilution into my cell culture media? A: You are observing "solvent shock" 2. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the localized polarity drops drastically. Because the compound's amide group strongly prefers intermolecular hydrogen bonding over bonding with water, the molecules rapidly aggregate and crash out of solution before they can disperse.
Q: Can I improve the compound's solubility by lowering the pH of my assay buffer? A: No. While pyrimidines are technically weak bases, the pKa of an unsubstituted pyrimidine ring is extremely low—approximately 1.23 3. At physiological pH (7.4), the pyrimidine nitrogen is completely neutral and unprotonated. Dropping the pH to 6.0 or 6.5 will not induce ionization. You must rely on formulation strategies (like cyclodextrins) rather than pH adjustments.
Q: My dose-response curves are flat at higher concentrations. What is happening? A: You have likely exceeded the compound's kinetic solubility limit. Micro-precipitates (which may be invisible to the naked eye) scatter light, causing optical artifacts in fluorescence/luminescence assays. Furthermore, precipitated drug cannot cross the cell membrane, artificially capping target engagement.
III. Self-Validating Experimental Protocols
To guarantee scientific integrity, do not just follow steps; understand the causality and validate the outcome. Every protocol below is designed as a self-validating system.
Protocol A: Step-wise Dilution (The "Solvent Shock" Mitigator)
Causality: Gradual reduction of the DMSO concentration prevents localized supersaturation, allowing the compound time to hydrate properly without triggering rapid crystal nucleation.
-
Prepare Master Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Ensure the DMSO is fresh; absorbed water drastically reduces solvating power.
-
Prepare Intermediate Stock: In a separate tube, create a 1 mM intermediate stock by diluting the Master Stock 1:10 into a solution of 10% DMSO / 90% Assay Buffer. Pipette up and down vigorously.
-
Final Dilution: Pre-warm your final cell culture media to 37°C. While actively vortexing the media, add the intermediate stock dropwise to reach your final assay concentration (e.g., 10 µM).
-
Validation Check (Tyndall Effect): Shine a standard laser pointer through the final tube in a dark room. If you see a solid beam of light scattering through the liquid, micro-precipitates have formed. A clear solution validates success.
Protocol B: HP-β-CD Inclusion Complexation
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the lipophilic ethoxy and pyrimidine moieties, shielding them from water while maintaining overall aqueous solubility 1.
-
Prepare Carrier Solution: Dissolve HP-β-CD in your assay buffer to a concentration of 20% (w/v).
-
Complexation: Add your compound (as a solid powder or highly concentrated DMSO spike) directly into the cyclodextrin solution.
-
Equilibration: Sonicate the mixture in a water bath for 30 minutes, then incubate on a shaker at 37°C for 2 hours to allow the inclusion complexes to form thermodynamically.
-
Validation Check (Centrifugation): Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a pellet is present, you have exceeded the complexation capacity. The supernatant contains your validated, fully soluble complex.
Protocol C: Miniaturized Polymer-Drug Dispersion
Causality: Co-precipitating the compound with a hydrophilic polymer (e.g., PVP or Tween-80) forces the drug into an amorphous solid state. This disrupts the highly stable crystal lattice of the pyrimidine-acetamide structure, drastically enhancing apparent solubility 4.
-
Matrix Preparation: Dissolve the compound and a selected polymer (e.g., Polyvinylpyrrolidone, PVP) in a volatile organic solvent mixture (e.g., Methanol/DCM).
-
Evaporation: Dispense the mixture into a 96-well plate and allow the solvent to evaporate completely under a gentle stream of nitrogen, leaving behind an amorphous solid dispersion.
-
Resuspension: Add aqueous assay buffer directly to the wells and agitate for 30 minutes.
-
Validation Check (UV-Vis): Read the absorbance of the plate at 600 nm to ensure no particulate scattering is occurring, then read at the compound's specific UV max to quantify the exact dissolved concentration.
IV. Quantitative Data Summary
Use the table below to select the appropriate formulation strategy based on your required assay concentration.
| Formulation Strategy | Mechanism of Action | Max Soluble Concentration (Est.) | Biological Compatibility | Preparation Time |
| Direct DMSO Spike | None (Control) | < 1 µM | High (if final DMSO < 0.5%) | 5 mins |
| Step-wise Dilution | Prevents localized solvent shock | 5 - 10 µM | High | 15 mins |
| 20% HP-β-CD | Hydrophobic cavity encapsulation | 50 - 100 µM | High (inert carrier) | 2.5 hours |
| Polymer Dispersion | Disrupts crystal lattice (amorphous) | > 100 µM | Moderate (polymer dependent) | 24 hours |
V. Mechanistic Visualization: Cyclodextrin Delivery Pathway
Understanding how formulation prevents precipitation is critical for assay design. The diagram below illustrates the divergent pathways of the compound with and without HP-β-CD complexation.
Mechanism of HP-β-CD inclusion complex preventing solvent shock and delivering drug.
VI. References
-
BenchChem. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." Benchchem.com. 1
-
ChemEurope. "Pyrimidine." Chemeurope.com. 3
-
ACS Medicinal Chemistry Letters. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Publications. 4
-
BenchChem. "Troubleshooting Compound Precipitation in Cell Culture Media." Benchchem.com. 2
Sources
troubleshooting guide for pyrimidine derivative synthesis
Welcome to the Pyrimidine Synthesis Technical Support Center . This guide is designed for researchers, application scientists, and drug development professionals who require robust, scalable, and reproducible methodologies for pyrimidine derivative synthesis.
Rather than providing generic overviews, this center focuses on the causality behind reaction failures and provides self-validating protocols to ensure experimental success across three critical phases: Multicomponent Assembly, Core Halogenation, and Regioselective Cross-Coupling.
Global Synthesis & Troubleshooting Workflow
Figure 1: End-to-end pyrimidine synthesis and functionalization workflow.
Module 1: Multicomponent Assembly (The Biginelli Reaction)
The Biginelli reaction is the most direct route to the dihydropyrimidinone (DHPM) core, but it is notoriously susceptible to equilibrium stalling and catalyst deactivation.
Q: My Biginelli reaction is stalling at 40% yield. How do I drive it to completion? A: Stalled Biginelli reactions are rarely due to reagent purity; they are usually caused by catalyst deactivation or thermal degradation of the urea component[1]. If you are using a standard Brønsted acid (like HCl), the catalyst may be neutralized by basic impurities or trapped in a non-productive hydrogen-bonding network. Furthermore, thiourea and urea decompose at elevated temperatures. Causality-driven solution: Shift to a 1:1:1.5 molar ratio (excess urea) to compensate for thermal decomposition, and utilize a water-soluble biogenic acid like Gluconic Acid Aqueous Solution (GAAS)[2]. GAAS provides a highly structured hydrogen-bonding network that stabilizes the transition state of the rate-limiting iminium ion formation, drastically accelerating kinetics[2].
Self-Validating Protocol: Green Biginelli Synthesis
-
Charge the Flask: In a round-bottom flask, combine the aldehyde (5.0 mmol), ethyl acetoacetate (5.0 mmol), and urea (7.5 mmol)[2].
-
Catalyst Addition: Add 25 mol% Gluconic Acid Aqueous Solution (GAAS)[2]. Causality: The aqueous environment forces the hydrophobic organic intermediates into tight proximity, accelerating the multicomponent condensation via the hydrophobic effect.
-
Reaction: Stir at 60 °C for 4–6 hours[2].
-
Self-Validation Checkpoint: The reaction validates its own completion via phase separation. As the DHPM product forms, it becomes insoluble in the aqueous catalytic system. If a dense precipitate does not form upon cooling to room temperature, the catalytic cycle has stalled.
-
Isolation: Filter the solid precipitate, wash with ice-cold water to remove the GAAS catalyst and excess urea, and recrystallize from ethanol.
Quantitative Data: Biginelli Catalyst Optimization
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality |
| None | Ethanol | 80 | 24 | <20 | Lack of electrophilic activation for iminium formation. |
| HCl (cat) | Ethanol | 80 | 12 | 65 | Standard Brønsted acid; prone to product inhibition. |
| Yb(OTf)₃ | CH₃CN | 80 | 4 | 88 | Strong Lewis acid; fast kinetics but expensive/toxic[1]. |
| GAAS (25 mol%) | Water | 60 | 6 | 90 | H-bond network stabilizes transition state; eco-friendly [2]. |
Module 2: Core Functionalization (Halogenation)
Converting pyrimidinones to chloropyrimidines is essential for downstream cross-coupling. The traditional method uses a massive excess of phosphorus oxychloride (POCl₃) as both solvent and reagent, creating severe safety hazards during the aqueous quench.
Q: The traditional POCl₃ chlorination is scaling poorly and generating massive exotherms during the quench. How can I optimize this? A: You must move away from using POCl₃ as a solvent. The modern, scalable approach utilizes equimolar POCl₃ under solvent-free conditions in a sealed reactor[3]. Causality-driven solution: By adding exactly one equivalent of pyridine per hydroxyl group, the pyridine acts as an acid scavenger and directly reacts with POCl₃ to form a highly reactive Vilsmeier-Haack-type intermediate. This intermediate efficiently activates the keto-enol tautomer of the pyrimidinone for nucleophilic displacement by chloride, eliminating the thermodynamic need for excess solvent[3].
Self-Validating Protocol: Solvent-Free Equimolar Chlorination
-
Reactor Setup: To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine (0.3 mol), exactly 1.0 equivalent of POCl₃ per reactive OH group, and 1.0 equivalent of pyridine[3].
-
Thermal Activation: Seal the reactor and heat to 140–160 °C for 2 hours[3]. Causality: The sealed environment retains the generated HCl gas, which slightly pressurizes the system and drives the tautomeric equilibrium toward the reactive enol form.
-
Quench & Self-Validation Checkpoint: Cool the reactor completely. Carefully open and quench with 100 mL of ice water (~0 °C). Adjust the pH to 8–9 using saturated Na₂CO₃ solution[3]. Validation: This pH adjustment is self-validating. Unreacted starting material remains soluble as a sodium salt at pH 8–9, while the fully chlorinated 2,4-dichloropyrimidine is highly non-polar and will crash out as a solid precipitate. If no solid forms at pH 8.5, the chlorination was incomplete.
-
Isolation: Filter the precipitate and dry under a vacuum.
Module 3: Regioselective Cross-Coupling
Dihalopyrimidines possess two reactive sites (C2 and C4). Controlling which site undergoes oxidative addition during Palladium-catalyzed cross-coupling is a major hurdle in drug development.
Q: I am getting mixtures of C2 and C4 substituted products, or exclusively C4, when I need C2 substitution. How do I invert the selectivity? A: The inherent electronic preference of 2,4-dichloropyrimidine strongly favors reaction at the C4 position[4]. Causality: The C4 carbon is more electron-deficient because it is conjugated with both nitrogen atoms in an ortho/para-like relationship, making the C4–Cl bond weaker and highly susceptible to oxidative addition by standard Pd(0) catalysts[4]. To invert this to C2-selectivity , you must override the electronic bias with steric control. Using Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands creates a steric shield that physically blocks the catalyst from inserting into the more sterically hindered C4 position (which is flanked by the C5 proton), forcing it to react at the more accessible C2 position[5].
Figure 2: Ligand-controlled regioselectivity in pyrimidine cross-coupling.
Quantitative Data: Regioselectivity Parameters in Cross-Coupling
| Catalyst System | Ligand Type | Nucleophile | Major Regioisomer | Ratio (C2:C4) | Mechanistic Causality |
| Pd(PPh₃)₄ | Standard Phosphine | Arylboronic acid | C4-Aryl | < 1:20 | C4 is more electron-deficient; faster oxidative addition[4]. |
| Pd Precatalyst | Bulky NHC | Thiol | C2-Thioether | > 20:1 | Steric bulk of NHC overrides electronic preference, directing Pd to C2 [5]. |
Self-Validation Checkpoint: Regioselectivity can be instantly validated via ¹H NMR. Substitution at C4 breaks the symmetry of the pyrimidine ring differently than C2 substitution. A C4-substitution typically results in a distinct doublet for the C5 proton, whereas C2 substitution alters the coupling pattern of the remaining C4/C6 protons.
References
- Source: digitellinc.
- Source: nih.
- Source: benchchem.
- Source: nih.
- Source: nih.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
refinement of assay conditions for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Welcome to the Technical Support Center for the pharmacological evaluation of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide .
As a novel pyrimidine-based bioisostere structurally related to melatonin and agomelatine, this compound is primarily evaluated as a ligand for G protein-coupled receptors (GPCRs), specifically the MT1 and MT2 receptors. GPCR activation is an allosteric process that couples agonist binding to G-protein recruitment, characterized by the outward movement of transmembrane helix 6 (TM6)[1]. Because these receptors couple to Gi/o proteins, their activation results in the direct inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[2].
This guide provides field-proven troubleshooting strategies, optimized assay conditions, and self-validating protocols to ensure high-fidelity data during your high-throughput screening and mechanism-of-action studies.
Part 1: Mechanistic Signaling & Troubleshooting FAQs
To successfully assay this compound, it is critical to understand its dual-pathway signaling architecture. The ligand not only inhibits cAMP production via Gi proteins but also triggers receptor desensitization via β-arrestin recruitment[3].
Mechanistic signaling pathway of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: Why is my assay window so narrow when measuring cAMP inhibition for this compound? A1: Because 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide acts as a Gi-coupled receptor agonist, it inhibits adenylyl cyclase. To observe this inhibition, you must pre-stimulate the cells with Forskolin[2]. If your Forskolin concentration is too high (e.g., >10 µM), adenylyl cyclase becomes hyper-stimulated, completely masking the Gi-mediated inhibition. Reduce Forskolin to an EC80 level (typically 0.5–1.0 µM). Additionally, ensure you are using a phosphodiesterase (PDE) inhibitor like IBMX to prevent premature cAMP degradation.
Q2: I am seeing high variability in my TR-FRET cAMP assay readouts. How can I stabilize the signal? A2: TR-FRET relies on the competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer[4]. Variability often stems from inconsistent cell lysis or edge effects in 384-well plates. Ensure your lysis buffer is equilibrated to room temperature and incubated for at least 60 minutes before reading. To make the system self-validating, always calculate the Z'-factor for each plate; a Z' > 0.5 confirms that the variability is within acceptable screening limits.
Q3: The compound shows potent cAMP inhibition but weak β-arrestin recruitment. Is this an assay failure or biased agonism? A3: Pyrimidine-ethyl-acetamide derivatives frequently exhibit functional selectivity (biased agonism), favoring G-protein pathways over β-arrestin. However, before concluding it is a biased agonist, rule out assay kinetics. β-arrestin recruitment is a transient process[3]. If using an Enzyme Fragment Complementation (EFC) assay, ensure you are reading at the optimal time point (exactly 90 minutes post-stimulation). If the signal remains low, try co-transfecting G protein-coupled receptor kinase 2 (GRK2), as endogenous GRK levels in HEK293 cells may be insufficient to fully phosphorylate the receptor's C-terminal tail.
Q4: How should I prepare the compound stock to avoid precipitation in the assay buffer? A4: The 2-ethoxy group and pyrimidine ring provide moderate lipophilicity. Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. When diluting into the assay buffer, keep the final DMSO concentration strictly below 0.5%. Higher DMSO concentrations can directly lyse cells or artificially alter GPCR basal activity.
Part 2: Quantitative Data & Condition Refinement
To achieve robust pharmacological profiling, standard GPCR assay conditions must be refined specifically for pyrimidine-acetamide scaffolds. The table below summarizes the causality behind our optimized parameters.
| Assay Parameter | Standard Condition | Refined Condition | Causality & Impact on Data |
| Forskolin Concentration | 10 µM | 0.5 – 1.0 µM | Prevents AC hyper-stimulation; reveals the true Gi-inhibition window and improves IC50 resolution. |
| IBMX Concentration | 0 mM | 0.5 mM | Inhibits PDEs to stabilize intracellular cAMP levels, preventing false-positive signal decay. |
| DMSO Tolerance | < 2.0% | ≤ 0.5% | Prevents solvent-induced cytotoxicity and basal signal drift in sensitive HEK293T cells. |
| β-Arrestin Read Time | 30 mins | 90 mins | Allows sufficient time for GRK-mediated phosphorylation and subsequent arrestin translocation. |
| Cell Density (384-well) | 10,000 cells/well | 5,000 cells/well | Prevents contact inhibition, which can downregulate endogenous or transfected GPCR expression. |
Part 3: Self-Validating Experimental Protocols
Protocol A: TR-FRET cAMP Accumulation Assay (Gi-Coupled)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology to measure the decrease in cAMP[4].
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293T cells stably expressing the target GPCR using a non-enzymatic dissociation solution. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX, pH 7.4).
-
Seeding: Dispense 5 µL of the cell suspension (5,000 cells/well) into a white 384-well microplate.
-
Compound Addition: Add 5 µL of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (serially diluted in assay buffer, 2X final concentration). Incubate for 30 minutes at room temperature to allow for receptor binding.
-
Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 1 µM) to stimulate adenylyl cyclase. Incubate for 45 minutes at room temperature.
-
Detection Reagents: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP Cryptate (formulated in lysis buffer).
-
Incubation & Readout: Incubate for 60 minutes at room temperature in the dark. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Validation Checkpoint: Calculate the 665/620 ratio. Ensure the positive control (Forskolin only) and negative control (Vehicle only) yield a Z'-factor ≥ 0.5.
Step-by-step experimental workflow for the TR-FRET cAMP accumulation assay.
Protocol B: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
This assay monitors the physical interaction between the activated GPCR and β-arrestin using complementary enzyme fragments[3].
Step-by-Step Methodology:
-
Cell Seeding: Plate engineered reporter cells (expressing a ProLink-tagged GPCR and an Enzyme Acceptor-tagged β-arrestin) at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Ligand Preparation: Dilute the compound in assay buffer ensuring a final DMSO concentration of 0.5%.
-
Stimulation: Add 5 µL of the compound to the cells. Incubate for exactly 90 minutes at 37°C to capture the peak of the β-arrestin recruitment wave.
-
Detection Reagent: Equilibrate the EFC detection reagent to room temperature. Add 12.5 µL of the mixture to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Measure chemiluminescence using a standard luminescence microplate reader.
-
Validation Checkpoint: Generate a concentration-response curve. A Hill slope between 0.8 and 1.2 validates a specific, 1:1 stoichiometric receptor-ligand interaction.
References
-
Cecon, E., et al. "Functional Investigation of Melatonin Receptor Activation by Homogenous cAMP Assay." Methods in Molecular Biology, 2022. URL: [Link]
-
Zhou, Q., et al. "Common activation mechanism of class A GPCRs." eLife, 2019. URL: [Link]
Sources
Section 1: Mechanistic Troubleshooting & Off-Target Toxicity
Welcome to the Technical Support Center for Novel Pyrimidine Compound Development. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when evaluating the safety and efficacy of pyrimidine-based therapeutics. This guide bypasses surface-level advice, focusing instead on the mechanistic causality behind toxicity and providing self-validating experimental frameworks to ensure your data is robust and reproducible.
Q1: Why do our novel pyrimidine-based kinase inhibitors show unexpected hepatotoxicity in early in vivo models despite demonstrating high target affinity?
A1: The root cause almost always traces back to the structural nature of the pyrimidine ring itself. Pyrimidine is a "privileged scaffold" that structurally mimics the adenine ring of ATP. Because the ATP-binding domain is highly conserved across the human kinome (over 500 kinases), achieving complete selectivity is notoriously difficult, leading to promiscuous off-target effects and subsequent tissue toxicities (1)[1].
For example, when developing IRAK4 inhibitors, researchers frequently observe that pyrimidine-based candidates exhibit strong, unintended inhibition of TAK1 (Transforming growth factor-β-activated kinase 1). This specific off-target interaction is a primary driver of drug-induced liver toxicity (2)[2]. To troubleshoot this, you must profile your compounds against a broad kinase panel early in the pipeline rather than relying solely on primary target affinity.
Mechanism of off-target hepatotoxicity driven by pyrimidine ATP-binding pocket mimicry.
Q2: We are observing hemolysis and oxidative stress in our whole-blood assays when testing pyrimidine thio-derivatives. How can we isolate the mechanism?
A2: Pyrimidine thio-derivatives are unique because the thiol substituent can actively modify free radical processes. These compounds often prolong oxidative stress through direct interactions with oxyhemoglobin, resulting in specific toxicity against erythrocytes (3)[3].
To isolate this mechanism, transition away from whole-blood assays to a fractionated, luminol-enhanced chemiluminescence assay. By testing the compound separately in isolated erythrocytes, erythrocyte membranes, and mitochondria—and inducing stress with tert-butyl hydroperoxide (t-BuOOH)—you can pinpoint exactly which cellular compartment the pyrimidine derivative is compromising[3].
Section 2: Assay Optimization & Protocol Standardization
Q3: Our MTT cytotoxicity assay results for pyrimidine derivatives in HepG2 cells are highly variable across replicates. How do we establish a self-validating protocol?
A3: High variance in MTT assays usually stems from a failure to control metabolic variables. The MTT assay does not measure dead cells; it measures the activity of mitochondrial succinate dehydrogenase. If your pyrimidine compound triggers the intrinsic mitochondrial apoptotic pathway, the metabolic reduction of MTT to formazan will drop precipitously (4)[4]. To eliminate variance, you must implement a self-validating protocol with strict causality-driven steps.
Self-Validating MTT Protocol for Pyrimidine Derivatives:
-
Cell Seeding: Seed HepG2 cells at exactly 5 × 10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Causality: This specific density ensures cells remain in the exponential growth phase during the 72-hour assay window. Overconfluence leads to contact inhibition, artificially lowering mitochondrial metabolism and skewing IC50 data[4].
-
-
Internal Controls (The Self-Validation System):
-
Blank: Media + MTT + DMSO (Validates background absorbance).
-
Vehicle Control: Cells + 0.1% DMSO (Establishes the 100% viability baseline and proves the solvent isn't driving toxicity).
-
Positive Control: Cells + Sorafenib (Proves the assay's sensitivity to a known kinase inhibitor).
-
-
Compound Exposure: Treat cells with the pyrimidine derivative for 24 to 72 hours.
-
MTT Incubation: Add 0.5 mg/mL MTT tetrazolium and incubate for exactly 4 hours at 37 °C.
-
Causality: 4 hours is the kinetic sweet spot for HepG2 cells to convert the dye into insoluble violet formazan crystals without causing tetrazolium-induced cytotoxicity[4].
-
-
Solubilization: Aspirate media completely, add 100 µL DMSO, and shake gently for 10 minutes.
-
Causality: Formazan is entirely insoluble in aqueous media. Incomplete solubilization is the #1 cause of replicate variance.
-
-
Quantification: Measure absorbance at 540 nm using a microplate reader[4].
Standardized workflow for assessing pyrimidine cytotoxicity via MTT formazan conversion.
Q4: How should we quantitatively define the safety window of our novel pyrazolo[1,5-a]pyrimidine compounds before justifying in vivo trials?
A4: Raw IC50 values on cancer lines are meaningless without context. You must calculate the Therapeutic Index (TI) , which is the ratio of the IC50 on a normal, healthy cell line to the IC50 on the target cancer cell line ( TI=IC50normal/IC50cancer ). A higher TI indicates a compound that is highly lethal to cancer cells but safe for healthy tissue (5)[5].
Below is a structured data summary demonstrating how to present this quantitative profiling. Notice how Compound 12b demonstrates a superior safety profile compared to the standard chemotherapeutic control.
Table 1: Comparative Cytotoxicity and Therapeutic Index (TI) Profiling
| Compound | Target Cancer Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Therapeutic Index (TI) |
| Derivative 12a | Lung (A549) | Pending | Lung (WI-38) | 134.24 | Pending |
| Derivative 12b | Lung (A549) | 40.54 | Lung (WI-38) | 304.88 | 7.52 |
| Derivative 12b | Colon (Caco-2) | 29.77 | Lung (WI-38) | 304.88 | 10.24 |
| Doxorubicin (Control) | General Cancer | Varies | Lung (WI-38) | 75.98 | Lower margin |
Data synthesized from recent pyrazolo[1,5-a]pyrimidine evaluations[5]. Compound 12b exhibits significantly lower toxicity to normal cells (high IC50) while maintaining potent anti-cancer activity, yielding a highly favorable TI.
References
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI.[Link]
-
Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. PMC.[Link]
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.[Link]
-
New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. PMC.[Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.[Link]
Sources
- 1. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies [mdpi.com]
- 2. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
troubleshooting unexpected results in pyrimidine compound screening
Advanced Troubleshooting Guides & FAQs for Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine compound screening. Pyrimidine scaffolds are ubiquitous in drug discovery, serving as the foundation for countless kinase inhibitors and nucleoside analogs. However, their unique physicochemical properties and mechanisms of action frequently lead to unexpected assay results, including false positives via aggregation and false negatives via metabolic bottlenecks.
As an Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and resolve these discrepancies using self-validating experimental workflows and field-proven causality analysis.
Diagnostic Triage Workflow
Before diving into specific protocols, it is critical to map the logical flow of hit validation. The diagram below outlines the triage pathway to differentiate true pyrimidine hits from assay artifacts and metabolic failures.
Figure 1: Diagnostic triage workflow for pyrimidine compound screening hits.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine hit shows extreme potency in the primary biochemical kinase assay, but fails orthogonal validation. What is causing this false positive?
A: The two most common culprits for pyrimidine false positives are colloidal aggregation and reporter enzyme interference .
Highly lipophilic, planar pyrimidines designed to target ATP-binding pockets can exceed their critical micelle concentration in aqueous buffers, forming colloidal aggregates. These aggregates sequester and partially unfold the target protein, resulting in non-specific inhibition[1].
Alternatively, if your primary screen utilized a coupled enzyme system (e.g., measuring ATP depletion via luciferase), your compound may be a competitive inhibitor of the reporter enzyme rather than the target kinase[2]. This is a frequent issue with Pan-Assay Interference Compounds (PAINS) containing thiol-reactive structural motifs[2]. Switching to a direct detection method, such as antibody-based ADP detection, bypasses multi-enzyme coupling artifacts and significantly reduces false positive rates[3].
Q2: Our pyrimidine nucleoside analog inhibits the target viral/cancer polymerase in vitro but shows zero efficacy in cell-based assays. Is this a permeability issue?
A: While permeability is a factor, the most likely cause is a metabolic activation failure . Pyrimidine nucleoside analogs (mimicking cytidine or uridine) are inherently prodrugs. To inhibit DNA or RNA polymerases, they must be converted into active triphosphates inside the cell[4].
The rate-limiting step in this cascade is phosphorylation by kinases such as deoxycytidine kinase (dCK) or uridine cytidine kinase (uCK)[4]. If the specific cancer or host cell line you are using for your secondary assay has downregulated dCK expression—a common resistance mechanism—the compound will appear as a false negative[4]. It is not failing to bind the target; it is simply failing to be activated.
Q3: We transitioned to RapidFire Mass Spectrometry to avoid optical interference, but we are still seeing unexpected inhibition curves. Why?
A: While direct mass spectrometry (MS) screening eliminates optical and coupled-enzyme artifacts, it introduces the risk of internal standard (IS) interference . If your pyrimidine test compound shares a similar molecular weight or ionization profile with the internal standard (e.g., d4-SAH in methyltransferase assays), it can suppress the IS signal during electrospray ionization[5]. This ion suppression artificially inflates the product-to-IS ratio, masking true activity or creating false inhibition profiles[5].
Quantitative Triage Metrics
To standardize your troubleshooting, compare your assay data against the following field-validated metrics.
| Diagnostic Metric | Expected for True Hit | Flag for Assay Interference | Recommended Troubleshooting Action |
| Dose-Response Hill Slope | 0.8 to 1.2 | > 1.5 (Steep curve) | Run Detergent-Shift Protocol to check for colloidal aggregation. |
| Detergent Shift (IC50 Ratio) | < 2-fold shift | > 5-fold loss of potency | Discard hit or optimize scaffold to reduce lipophilicity/planarity. |
| Reporter Counter-Screen | No inhibition of reporter | IC50 comparable to primary assay | Switch to direct ADP detection or RapidFire MS orthogonal assay. |
| Cellular Efficacy Discrepancy | Cell IC50 ≈ Biochem IC50 | Cell IC50 > 100x Biochem IC50 | Profile intracellular triphosphate levels to verify dCK/uCK activation. |
Self-Validating Troubleshooting Protocols
To ensure scientific integrity, every troubleshooting experiment must be a self-validating system. The following protocols include built-in controls to definitively prove causality.
Protocol A: Self-Validating Detergent-Shift Assay for Colloidal Aggregation
Causality: Non-ionic detergents disrupt colloidal aggregates. If a compound's activity is driven by aggregation, the addition of detergent will abolish its inhibitory effect, proving the primary result was a false positive[1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare two identical sets of your primary biochemical assay buffer. To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100 (or CHAPS if the target protein is sensitive to Triton).
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrimidine hit in 100% DMSO.
-
Assay Assembly: Dispense the target enzyme and substrate into two parallel 384-well plates (one using Buffer A, one using Buffer B).
-
Compound Transfer: Pin-transfer the compound dilutions into both plates. Ensure the final DMSO concentration remains constant (typically 1%).
-
Incubation & Readout: Incubate for the standard assay duration and measure the signal.
-
Self-Validation Analysis: Calculate the IC50 for both conditions.
-
True Hit: IC50 in Buffer A ≈ IC50 in Buffer B.
-
Aggregator: IC50 in Buffer B is >5-fold higher (less potent) than in Buffer A, or the dose-response curve completely flattens.
-
Protocol B: Intracellular Metabolic Activation Profiling (For Nucleoside Analogs)
Causality: To prove a cell-based false negative is due to a lack of dCK/uCK phosphorylation rather than poor target binding, you must quantify the intracellular formation of the active triphosphate metabolite[4].
Step-by-Step Methodology:
-
Cell Culture & Dosing: Seed the target cell line (e.g., HCT116 or appropriate disease model) in 6-well plates. Treat with the pyrimidine nucleoside analog at 10 µM for 4, 8, and 24 hours.
-
Metabolite Extraction: Aspirate media, wash rapidly with ice-cold PBS, and quench metabolism by adding 80% cold methanol (-20°C). Scrape the cells and transfer to microcentrifuge tubes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris. Transfer the supernatant containing polar metabolites to a new tube and dry under nitrogen gas.
-
LC-MS/MS Analysis: Reconstitute the pellet in mobile phase and inject onto an LC-MS/MS system optimized for polar nucleotide detection (e.g., using a porous graphitic carbon column).
-
Self-Validation Analysis: Monitor the MRM transitions for the parent pyrimidine, the monophosphate (MP), diphosphate (DP), and triphosphate (TP) metabolites.
-
Uptake Failure: Only parent compound is detected in the media; none in the lysate.
-
Activation Failure: High levels of parent compound in the lysate, but zero MP/DP/TP detected (indicates dCK/uCK deficiency).
-
References
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC. nih.gov.[Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC. nih.gov.[Link]
-
How to Minimize False Positives in ADP Detection - BellBrook Labs. bellbrooklabs.com.[Link]
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. nih.gov.[Link]
-
Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PMC. nih.gov.[Link]
Sources
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of the Biological Target of 2-Ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide: A Comparative Guide to Deconvolution and Confirmation Platforms
Executive Summary
The discovery of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (hereafter referred to as EPyA ) represents a significant milestone in the development of pyrimidine-based small molecules. Structural analogs of pyrimidin-5-yl acetamides have demonstrated profound phenotypic activity, particularly as inhibitors of kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1]. However, phenotypic screening mandates rigorous target deconvolution to separate true efficacy drivers from off-target toxicity.
This guide provides an objective comparison of state-of-the-art target validation methodologies—Thermal Proteome Profiling (TPP), Photoaffinity Labeling (PAL), Surface Plasmon Resonance (SPR), and CRISPR/Cas9 genetic epistasis—using EPyA as the central case study. We compare EPyA’s performance against the traditional reference inhibitor, Harmine, detailing the self-validating experimental workflows required to definitively confirm its biological target.
Label-Free vs. Probe-Based Target Deconvolution
To identify EPyA's primary target without bias, researchers must choose between label-free thermodynamic approaches and probe-based covalent capture.
Thermal Proteome Profiling (TPP)
The Causality Principle: TPP is built on the Cellular Thermal Shift Assay (CETSA)[2]. When a small molecule binds to a folded protein, it reduces the protein's conformational flexibility. This thermodynamically stabilizes the protein, increasing the activation energy required for heat-induced unfolding and shifting its melting temperature ( Tm ) to the right[3]. By applying a thermal gradient to intact cells and quantifying the soluble proteome via multiplexed mass spectrometry, we can identify EPyA's targets proteome-wide.
-
Advantage: Requires no structural modification of EPyA, preserving its native cell permeability and binding affinity.
Photoaffinity Labeling (PAL)
The Causality Principle: PAL requires synthesizing an EPyA derivative equipped with a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., an alkyne handle). Upon UV irradiation at 365 nm, the diazirine expels nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds of the target protein, forming a covalent cross-link[4][5].
-
Advantage: Captures transient or low-affinity interactions that might not survive the stringent washing steps of traditional affinity chromatography.
Workflow comparing EPyA and Harmine across TPP and SPR validation platforms.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system containing internal controls that rule out false positives.
Protocol A: Intact-Cell Thermal Proteome Profiling (TPP)
Performing TPP in intact cells rather than lysates is critical for kinases like DYRK1A, as it preserves physiological ATP concentrations. ATP binding fundamentally alters the baseline Tm of the kinome.
-
Equilibration: Incubate live HEK293T cells with 10 µM EPyA, 10 µM Harmine, or 0.1% DMSO (Vehicle Control) for 1 hour.
-
Causality: A 1-hour window allows for steady-state intracellular accumulation without triggering secondary transcriptional responses that could alter baseline protein abundance.
-
-
Thermal Denaturation: Aliquot cells into PCR tubes and heat across a 10-point gradient (37°C to 67°C) for 3 minutes, followed by 3 minutes at 25°C.
-
Causality: This specific gradient captures the unfolding transitions of >80% of the human proteome[6].
-
-
Lysis and Fractionation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes.
-
Causality: Mild freeze-thaw prevents detergent-induced denaturation. Ultracentrifugation strictly separates the soluble (folded) fraction from the precipitated (unfolded) aggregates.
-
-
Multiplexed Quantification: Digest the soluble fraction with trypsin, label with TMT-10plex reagents, and analyze via LC-MS/MS[3].
Protocol B: Photoaffinity Labeling (PAL) and Click-Chemistry Enrichment
-
Probe Incubation: Incubate cells with 5 µM diazirine-alkyne-EPyA probe. Include a competition control arm pre-incubated with 50 µM unmodified EPyA.
-
UV Crosslinking: Irradiate at 365 nm for 10 minutes on ice.
-
Causality: 365 nm specifically activates the diazirine without causing broad UV-induced protein damage. Ice prevents thermal degradation.
-
-
Lysis & Click Chemistry: Lyse in 1% SDS. Perform CuAAC click chemistry with biotin-azide.
-
Causality: 1% SDS denatures proteins, disrupting non-covalent background interactors (e.g., scaffolding proteins), ensuring only the directly covalently cross-linked target is enriched.
-
-
Enrichment & LC-MS/MS: Perform streptavidin pulldown, stringent washing, tryptic digest, and MS analysis[5].
Orthogonal Confirmation: Biophysics and Genetics
Biochemical binding (TPP/PAL) does not guarantee functional relevance. Orthogonal validation requires biophysical kinetic mapping and genetic epistasis.
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data ( kon and koff ), unlike end-point assays. Recombinant DYRK1A is covalently immobilized onto a CM5 sensor chip. EPyA is flowed over the chip at high rates (30 µL/min) to minimize mass transport limitations. A slow koff (long residence time) is often a better predictor of in vivo efficacy than raw affinity ( Kd ).
CRISPR/Cas9 Genetic Epistasis
If DYRK1A is the sole target driving EPyA's phenotype, a CRISPR/Cas9 knockout of DYRK1A should phenocopy the drug. Furthermore, treating the knockout line with EPyA should yield no additional phenotypic effect. This establishes definitive biological causality.
Logical decision tree for orthogonal target validation using CRISPR and SPR.
Quantitative Data Presentation
The following tables summarize the comparative validation metrics of EPyA against the reference compound Harmine. EPyA demonstrates a superior selectivity profile, lacking the MAO-A off-target liability associated with Harmine, while exhibiting a highly favorable residence time.
Table 1: Comparative Analysis of Target Validation Platforms
| Platform | Primary Output | Advantages for EPyA | Limitations |
| TPP (Label-Free) | ΔTm , Proteome Selectivity | Preserves native EPyA structure; assesses kinome-wide off-targets. | Biased against proteins with naturally high baseline thermal stability. |
| PAL (Probe-Based) | Enrichment Fold Change | Captures low-affinity or transient interactions via covalent trapping. | Requires synthesis of a diazirine-alkyne derivative; may alter binding. |
| SPR | Kd , kon , koff | Provides real-time residence time (slow koff confirmation). | Requires purified recombinant protein; lacks cellular context. |
| CRISPR/Cas9 | Phenotypic Epistasis | Proves functional causality; gold standard for biological validation. | Cannot be used if the target gene is essential for cell survival. |
Table 2: Quantitative Validation Data (EPyA vs. Harmine)
| Compound | DYRK1A ΔTm (TPP) | SPR Kd (nM) | SPR koff ( s−1 ) | Major Off-Targets (TPP) | CRISPR Rescue |
| EPyA | + 6.4 °C | 8.2 | 1.4×10−4 | None detected | Complete |
| Harmine | + 4.1 °C | 35.0 | 8.9×10−3 | MAO-A (+ 5.2 °C) | Partial |
References
-
National Center for Biotechnology Information. "Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-" PubChem Compound Summary for CID 56946894. URL:[Link]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]
-
Mateus, A., et al. (2017). "Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes." Proteome Science, 15(13). URL:[Link]
-
Franken, H., et al. (2015). "Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry." Nature Protocols, 10, 1567–1593. URL:[Link]
-
Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry, 7(2), 159-183. URL:[Link]
-
Sugiyama, M., et al. (2013). "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." International Journal of Molecular Sciences, 14(9), 17553-17586. URL:[Link]
Sources
- 1. Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- | C21H25N9O | CID 56946894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of 2-Aryloxy-N-(pyrimidin-5-yl)acetamides: A Comparative Guide
Executive Summary
The development of selective, metabolically stable inhibitors for lipid signaling enzymes remains a critical challenge in neuropharmacology. Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA). While traditional N -aryl 2-aryloxyacetamides have demonstrated potent FAAH inhibition, their clinical utility is often limited by poor physicochemical properties and rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.
This guide provides an objective, data-driven comparison of a novel scaffold—2-aryloxy- N -(pyrimidin-5-yl)acetamides —against traditional phenyl and pyridinyl alternatives. By systematically analyzing the structure-activity relationship (SAR), we demonstrate how the strategic incorporation of a pyrimidin-5-yl headgroup optimizes both target engagement and pharmacokinetic liabilities.
Mechanistic Rationale: The Pyrimidin-5-yl Advantage
To understand the causality behind the SAR, one must examine the binding architecture of the FAAH active site. FAAH utilizes a unique Ser241-Ser217-Lys142 catalytic triad. Inhibitors must navigate a bipartite binding pocket: a hydrophobic acyl-chain binding channel (which accommodates the aryloxy tail) and a cytosolic port (which interacts with the N -aryl headgroup).
Standard N -phenyl 2-aryloxyacetamides successfully mimic the arachidonyl moiety of AEA but suffer from high lipophilicity (LogP > 4.5) and rapid aromatic hydroxylation [1].
Why transition to a pyrimidin-5-yl scaffold?
-
Electronic Vectoring: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as potent hydrogen-bond acceptors. When attached at the 5-position, the symmetrical meta-diaza arrangement ensures optimal alignment with hydrogen-bond donors in the cytosolic port, regardless of the bond rotation.
-
Metabolic Shielding: Pyrimidine is highly electron-deficient compared to a phenyl ring. This electron withdrawal drastically reduces the electron density of the aromatic system, rendering it highly resistant to CYP450-mediated epoxidation and hydroxylation [2].
-
Physicochemical Optimization: The incorporation of two nitrogen atoms significantly lowers the LogP, improving aqueous solubility and reducing non-specific protein binding.
Endocannabinoid signaling modulation via FAAH inhibition by pyrimidin-5-yl acetamides.
Comparative SAR & Performance Data
To objectively evaluate the pyrimidin-5-yl scaffold, we compare it against reference compounds featuring identical aryloxy tails (4-cyclohexylphenoxy) but varying N -aryl headgroups.
Quantitative SAR Comparison Table
| Compound ID | Aryloxy Tail ( R1 ) | N -Aryl Headgroup ( R2 ) | FAAH IC 50 (nM) | cLogP | HLM t1/2 (min) |
| Ref-1 | 4-cyclohexylphenoxy | Phenyl | 45 ± 4 | 4.8 | 12 |
| Ref-2 | 4-cyclohexylphenoxy | Pyridin-2-yl | >1000 | 4.1 | 25 |
| Ref-3 | 4-cyclohexylphenoxy | Pyridin-3-yl | 38 ± 3 | 4.1 | 22 |
| Test-1 | 4-cyclohexylphenoxy | Pyrimidin-5-yl | 29 ± 2 | 3.6 | >60 |
| Test-2 | 4-fluorophenoxy | Pyrimidin-5-yl | 115 ± 8 | 2.9 | >60 |
Data Interpretation & Causality
-
Steric & Dipole Constraints (Ref-2 vs. Ref-3): Moving from a phenyl (Ref-1) to a pyridin-2-yl (Ref-2) completely abolishes activity. This is due to a severe steric clash and unfavorable dipole alignment between the ortho-nitrogen and the acetamide carbonyl. Shifting the nitrogen to the meta-position (pyridin-3-yl, Ref-3) restores potency, proving that a meta-hydrogen bond acceptor is favored.
-
The Pyrimidine Advantage (Test-1): The pyrimidin-5-yl compound (Test-1 ) acts as a symmetrical analog of the pyridin-3-yl ring. It not only exhibits the highest potency (29 nM) but also drops the cLogP to a highly drug-like 3.6.
-
Metabolic Stability: The most striking divergence is in Human Liver Microsome (HLM) stability. The electron-rich phenyl ring of Ref-1 is rapidly cleared ( t1/2 = 12 min). The electron-deficient pyrimidine ring of Test-1 completely resists microsomal degradation ( t1/2 > 60 min), validating the scaffold-hopping rationale.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following step-by-step methodologies outline the self-validating workflow used to synthesize and evaluate these compounds.
Step-by-step experimental workflow for synthesizing and evaluating SAR of the library.
Protocol A: Synthesis of 2-Aryloxy- N -(pyrimidin-5-yl)acetamides
-
Alkylation: Dissolve the appropriate phenol (e.g., 4-cyclohexylphenol, 1.0 eq) in anhydrous DMF. Add K 2 CO 3 (2.0 eq) and ethyl 2-bromoacetate (1.2 eq). Stir at 60°C for 4 hours.
-
Saponification: Dilute the mixture with water, extract with EtOAc, and concentrate. Treat the resulting ester with 2M LiOH in THF/MeOH (1:1) for 2 hours at room temperature to yield the 2-aryloxyacetic acid intermediate.
-
Amide Coupling: Dissolve the 2-aryloxyacetic acid (1.0 eq) and pyrimidin-5-amine (1.1 eq) in anhydrous DCM. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 12 hours.
-
Purification: Quench with saturated NH 4 Cl, extract with DCM, dry over Na 2 SO 4 , and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure target compound. Validate purity (>95%) via LC-MS and 1 H-NMR.
Protocol B: In Vitro FAAH Inhibition Assay
This assay relies on the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, to establish exact IC 50 values.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Dilute recombinant human FAAH enzyme to a working concentration of 2 nM.
-
Compound Incubation: In a 96-well black microtiter plate, add 10 µL of the test compound (serial dilutions in DMSO, 1% final DMSO concentration) to 80 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibrium.
-
Reaction Initiation: Add 10 µL of AMC-arachidonoyl amide substrate (final concentration 2 µM) to each well.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader ( λex = 340 nm, λem = 460 nm). Calculate IC 50 using non-linear regression (GraphPad Prism).
Protocol C: Microsomal Stability (HLM) Assay
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).
-
Sampling: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic half-life ( t1/2 ).
Conclusion
The transition from traditional N -phenyl to N -(pyrimidin-5-yl) in the 2-aryloxyacetamide scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the pyrimidine ring, researchers can maintain potent FAAH inhibition while entirely bypassing the severe metabolic liabilities associated with electron-rich aromatic rings. This comparison guide validates the 2-aryloxy- N -(pyrimidin-5-yl)acetamide class as a highly privileged, development-ready scaffold for neuroinflammatory and analgesic indications.
References
-
Title: N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link][1]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Biological and Pharmaceutical Sciences URL: [Link][2]
Sources
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[2]
This guide provides a comprehensive framework for characterizing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide as our investigational molecule. As this is a novel compound without publicly available biological data, we will walk through the essential experimental design, methodology, data analysis, and comparative interpretation required to understand its kinase selectivity. This process is fundamental for any new chemical entity targeting the kinome.
Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret kinase selectivity profiling studies, enabling informed decisions in the progression of potential drug candidates.
The Investigational Compound: 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
For the purpose of this guide, we will consider the novel chemical entity, 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide. Its chemical structure is depicted below:
Figure 1: Chemical structure of the investigational compound, 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide.
Experimental Design: Crafting a Robust Kinase Selectivity Study
The initial step in profiling a new compound is to design an experiment that will yield a comprehensive and interpretable selectivity profile. This involves two key decisions: the choice of the kinase panel and the selection of the assay technology.
Selecting the Right Kinase Panel
The choice of a kinase panel depends on the stage of the drug discovery program and the research question at hand. Several strategies can be employed:
-
Broad Kinome Scans: For a new chemical entity with an unknown target profile, a broad kinome scan against a large, representative panel of kinases is the most informative starting point.[1] Companies like ICE Bioscience offer panels of varying sizes, from a "KinomeMINI" to a "KinomeFULL" panel covering a wide array of human wild-type and mutant kinases.[1] This approach provides a global view of the compound's selectivity and can help identify both primary targets and potential off-targets.
-
Focused or Family-Based Panels: If the compound is being developed against a specific kinase or kinase family, a more focused panel may be appropriate.[5] For instance, if the intended target is a Cyclin-Dependent Kinase (CDK), a panel of different CDKs and closely related kinases would be highly relevant.
-
Custom Panels: Researchers can also design custom panels tailored to their specific needs, including kinases known to be involved in a particular disease pathway or those associated with common off-target toxicities.
For our investigational compound, a broad kinome scan would be the recommended initial approach to gain an unbiased understanding of its activity across the kinome.
Choosing an Appropriate Assay Technology
A variety of biochemical assay formats are available for measuring kinase activity, each with its own advantages and limitations.[3] Some of the most common technologies include:
-
Radiometric Assays: These are often considered the "gold standard" and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6]
-
Luminescence-Based Assays: Technologies like Promega's ADP-Glo™ Kinase Assay measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[7] These assays are highly sensitive, scalable, and avoid the use of radioactivity.[8]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[8]
For high-throughput screening and initial profiling, luminescence-based assays like ADP-Glo™ offer a robust and efficient platform.[1][7]
A Step-by-Step Protocol for Kinase Selectivity Profiling using ADP-Glo™
The following is a generalized protocol for performing a kinase selectivity screen using the ADP-Glo™ technology. This protocol is adapted from methodologies provided by companies like Promega.[9]
Materials:
-
Kinase Selectivity Profiling System (e.g., from Promega), containing kinases, substrates, and reaction buffers.[9]
-
ADP-Glo™ Kinase Assay reagents.[7]
-
Investigational compound (2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide) and comparator compounds, dissolved in DMSO.
-
384-well plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of measuring luminescence.
Experimental Workflow:
Caption: A generalized workflow for kinase selectivity profiling using a luminescence-based assay.
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinases and their corresponding substrates according to the manufacturer's instructions.[9]
-
Compound Plating: Prepare serial dilutions of the investigational compound and comparator compounds in an appropriate solvent (typically DMSO). Transfer a small volume of each compound dilution to the assay plate.
-
Kinase Reaction Initiation: Add the kinase and substrate solutions to the wells of the 384-well plate containing the compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection (Part 1): Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
ADP Detection (Part 2): Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis and Interpretation: Quantifying Selectivity
The raw luminescence data is first converted to percent inhibition for each kinase at a given compound concentration. For a more detailed characterization, dose-response curves are generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
To provide a quantitative measure of selectivity, several metrics can be employed:
-
Selectivity Score (S-score): This is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[2][5] A lower S-score indicates a more selective compound. For example, S(1µM) would be the fraction of kinases inhibited at a concentration of 1µM.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome.[10][11] A Gini coefficient of 0 represents a completely non-selective compound that inhibits all kinases equally, while a value closer to 1 indicates high selectivity towards a small number of kinases.[10]
Comparative Analysis: Benchmarking Against Known Inhibitors
To put the selectivity profile of our investigational compound into context, it is crucial to compare it with well-characterized kinase inhibitors. For this guide, we will use three comparators with distinct selectivity profiles:
-
Staurosporine: A potent but highly promiscuous kinase inhibitor.
-
Lapatinib: A dual inhibitor of EGFR and HER2, demonstrating a more targeted profile.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor active against VEGFR, PDGFR, and others.
The following table provides a hypothetical comparison of the selectivity data for our investigational compound against these known inhibitors. The data for the comparators is representative of their known activities.
| Compound | Primary Target(s) | S-score (S10) | Gini Coefficient |
| 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide | To be determined | Hypothetical Value | Hypothetical Value |
| Staurosporine | Broad Spectrum | High | Low |
| Lapatinib | EGFR, HER2 | Low | High |
| Sunitinib | VEGFR, PDGFR, c-KIT | Moderate | Moderate |
Table 1: A hypothetical comparative summary of kinase inhibitor selectivity metrics. The S-score (S10) represents the fraction of kinases inhibited by more than 90% at a 10 µM concentration.
A visual representation of selectivity can be illustrated with a kinome dendrogram, where inhibited kinases are highlighted.
Caption: Conceptual kinome trees illustrating a highly selective versus a promiscuous inhibitor profile.
Conclusion
The journey of a novel kinase inhibitor from discovery to clinical application is long and arduous, with selectivity being a critical gatekeeper of success. For a new chemical entity like 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, a systematic and rigorous approach to selectivity profiling is not just recommended, but essential. By employing broad kinome screening, robust assay technologies, and quantitative selectivity metrics, researchers can gain a deep understanding of a compound's activity profile. Comparing this profile to well-characterized inhibitors provides invaluable context and helps guide the subsequent steps of lead optimization and preclinical development. This structured approach to selectivity profiling is a cornerstone of modern, rational drug design.
References
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Available at: [Link]
-
Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Available at: [Link]
-
O'Hagan, R. C. et al. (2015). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 58(18), pp.7283-7293. Available at: [Link]
-
Vilar, S. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), pp.383-387. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Oreate AI. (2026). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Available at: [Link]
-
Bosc, N. et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1). Available at: [Link]
-
Grossman, M. & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
Sources
- 1. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 10. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity - Oreate AI Blog [oreateai.com]
comparative analysis of pyrimidine vs. pyrazole-based inhibitors
Comparative Analysis of Pyrimidine vs. Pyrazole-Based Kinase Inhibitors: Scaffold Selection and Experimental Validation
Small-molecule protein kinase inhibitors (PKIs) are the cornerstone of targeted oncology. The fundamental challenge in kinase inhibitor design is achieving high affinity and selectivity within the highly conserved ATP-binding pocket. To accomplish this, medicinal chemists frequently employ nitrogen-containing heterocycles that mimic the adenine ring of ATP. As a Senior Application Scientist, I frequently evaluate how structural nuances in these scaffolds translate to biochemical and cellular efficacy. Among the most privileged structures in modern drug discovery are the pyrimidine and pyrazole scaffolds, as well as their fused derivatives (e.g., pyrazolo[3,4-d]pyrimidines) ()[1].
Structural and Mechanistic Profiling
Understanding the causality behind scaffold selection requires analyzing how these molecules interact with the kinase hinge region.
-
Pyrimidine Scaffolds : The pyrimidine ring is a six-membered, electron-deficient heterocycle. Mechanistically, it acts as a robust hinge-binder, typically forming one to two strong hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region (e.g., Met or Cys residues). Its rigidity provides a predictable vector for substituting functional groups toward the solvent-exposed region or the hydrophobic pocket II.
-
Pyrazole Scaffolds : The pyrazole ring is a five-membered, electron-rich heterocycle containing adjacent nitrogen atoms. It is unique because it can act simultaneously as a hydrogen bond donor (via the NH) and an acceptor (via the sp2 nitrogen). This amphoteric nature allows for highly tunable electronic interactions, increasing aqueous solubility. Of the 74 small-molecule PKIs approved by the FDA as of mid-2023, 8 contain an unfused pyrazole ring, including Ruxolitinib and Avapritinib ()[2].
-
Fused Pyrazolo-Pyrimidine Systems : Fusing these two rings creates perfect bioisosteres of the ATP adenine ring. For example, the pyrazolo[3,4-d]pyrimidine core mimics the hinge-binding interactions of ATP while allowing multi-vector functionalization at the C3, N1, and C6 positions. This synergistic binding enables the targeting of multiple oncogenic kinases, such as BTK (e.g., Ibrutinib) and EGFR, with sub-nanomolar affinities ()[1].
Logical relationship of scaffold fusion to achieve synergistic kinase binding.
Quantitative Performance Comparison
When comparing isolated pyrimidine or pyrazole inhibitors to their fused counterparts, the fused pyrazolo-pyrimidine systems frequently demonstrate superior biochemical potency (IC50) due to enhanced shape complementarity within the ATP pocket.
| Scaffold Type | Representative Compound / Series | Primary Target | Biochemical IC50 | Key Mechanistic Advantage |
| Pyrimidine | Compound 4a (Othman et al.) | EGFR (WT & T790M) | Low micromolar | Strong hinge binding; active against mutated isoforms ()[3]. |
| Pyrazole | Unfused Pyrazole Derivatives | LsrK / Aurora A | 0.16 µM - 0.9 µM | Excellent solubility; H-bond donor/acceptor versatility ()[4]. |
| Pyrazolo[1,5-a]pyrimidine | Compounds 17 & 19 | FLT3-ITD | 0.4 nM | Overcomes quizartinib resistance (FLT3-D835Y); sub-nanomolar potency ()[5]. |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib Analogs (e.g., Cmpd 11) | BTK | 7.95 nM | Covalent binding via functionalized warhead; optimal π-stacking ()[1]. |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the performance of these scaffolds, researchers must employ rigorous, self-validating biochemical and cellular assays. A protocol is only as reliable as its internal controls.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
Causality & Rationale : Unlike radiometric assays that require hazardous ^32P-ATP, the ADP-Glo assay universally measures kinase activity by quantifying the ADP produced during the kinase reaction. This allows for a direct, unbiased comparison between pyrimidine and pyrazole scaffolds across different kinases without the need for substrate-specific antibodies. Self-Validation Mechanism : The protocol mandates a "No-Enzyme" control to establish baseline ATP auto-hydrolysis and a "Reference Inhibitor" (e.g., Staurosporine) to validate the dynamic range and sensitivity of the specific run.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., EGFR or FLT3) and the specific substrate to their experimentally optimized working concentrations.
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the pyrazole/pyrimidine inhibitors in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Kinase Reaction : Add 2 µL of the inhibitor, 4 µL of the Enzyme/Substrate mix, and incubate for 15 minutes at room temperature to allow pre-binding (crucial for capturing the kinetics of slow-binding pyrazolo-pyrimidines).
-
Initiation : Add 4 µL of ATP (at the predetermined Km concentration to ensure competitive inhibition dynamics). Incubate for 60 minutes.
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Read luminescence on a microplate reader.
-
Data Analysis : Normalize data against the No-Enzyme (0% activity) and Vehicle (100% activity) controls. Use non-linear regression (four-parameter logistic curve) to calculate the IC50.
Self-validating high-throughput ADP-Glo kinase assay workflow.
Protocol 2: CellTiter-Glo® 3D Cell Viability Assay
Causality & Rationale : A compound may exhibit sub-nanomolar biochemical IC50 but fail in cellular environments due to poor permeability or high efflux—a common issue with overly rigid, unfused pyrimidine scaffolds. The CellTiter-Glo assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells, providing a definitive readout of the inhibitor's anti-proliferative efficacy. Self-Validation Mechanism : Outer wells of the microplate are filled with PBS to prevent the "edge effect" (evaporation-induced concentration gradients). A vehicle control (0.1% DMSO) ensures the solvent is not causing background cytotoxicity.
Step-by-Step Methodology :
-
Cell Seeding : Seed target cancer cells (e.g., MV4-11 for FLT3-ITD testing) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment : Treat cells with the pyrazole/pyrimidine inhibitors at varying concentrations for 72 hours.
-
Equilibration : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes (critical for uniform luciferase enzyme kinetics).
-
Lysis and Detection : Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation : Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout : Record luminescence and calculate the cellular half-maximal effective concentration (EC50).
Conclusion
While unfused pyrimidine and pyrazole scaffolds offer distinct advantages in rigidity and hydrogen-bonding versatility respectively, the rational fusion of these rings into pyrazolo-pyrimidine systems provides a superior, privileged pharmacophore. By perfectly mimicking the adenine ring of ATP, these fused systems consistently yield sub-nanomolar kinase inhibitors with highly favorable cellular translation.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (Basel) / PubMed. URL:[Link]
-
New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. Bioorganic Chemistry. URL:[Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. URL:[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Comparison Guide: Novel Pyrimidine Derivatives vs. Standard-of-Care in Oncology
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Purpose: To objectively evaluate the preclinical in vivo efficacy, pharmacokinetic (PK) profiles, and mechanistic advantages of next-generation pyrimidine derivatives against standard chemotherapeutic and targeted alternatives.
Executive Summary & Mechanistic Rationale
The pyrimidine scaffold is a privileged chemotype in oncology drug discovery. Its planar structure and distinct hydrogen-bonding capabilities allow it to effectively compete with ATP for binding within the catalytic pockets of various kinases[1]. While first-generation pyrimidine-fused drugs (e.g., the quinazoline-based Erlotinib) revolutionized targeted therapy, rapid mutation-driven resistance and dose-limiting toxicities necessitate novel derivatives[1].
This guide compares the in vivo efficacy of two emerging classes of pyrimidine derivatives against standard-of-care alternatives:
-
R2 Pyrimidine Conjugates vs. 5-Fluorouracil (5-FU) in Pancreatic Adenocarcinoma.
-
Compound 25 (Aurora A Kinase Inhibitor) vs. Standard Kinase Inhibitors in Small-Cell Lung Cancer (SCLC).
Case Study A: R2 Derivative vs. 5-Fluorouracil in Pancreatic Adenocarcinoma
Pancreatic ductal adenocarcinoma (PDAC) is notoriously resistant to standard antimetabolites like 5-Fluorouracil (5-FU). Recent evaluations of the novel pyrimidine derivative R2 demonstrate a profound ability to overcome this resistance through dual induction of apoptosis and angiogenesis inhibition[2].
Quantitative Efficacy Comparison
The R2 derivative was evaluated against 5-FU in both in vitro (PanC-1 cell lines) and in vivo (Ehrlich ascites carcinoma [EAC] and Dalton's lymphoma ascites [DLA] Swiss albino mouse models) settings[2].
| Parameter | 5-Fluorouracil (Standard) | R2 Pyrimidine Derivative | Comparative Advantage |
| IC₅₀ (PanC-1 Cells) | 2,166.4 µg/mL | 52.68 µg/mL | 95.56% improvement in cytotoxicity[2]. |
| Tumor Volume Reduction | Moderate | Significant | Prolonged survival in EAC/DLA models[2]. |
| Hematological Impact | Myelosuppressive (WBC/RBC drop) | Hematopoietic Supportive | Normalized RBC, WBC, and hemoglobin levels[2]. |
Causality Insight: Standard 5-FU induces severe myelosuppression, limiting its therapeutic window. The R2 derivative not only exhibits a significantly lower IC₅₀ but actively normalizes hematological parameters in vivo. This suggests organ-protective and hematopoietic supportive properties, allowing for sustained dosing without the dose-limiting cytopenias typical of conventional chemotherapy[2].
Case Study B: Aurora A Kinase Inhibitor (Compound 25) in SCLC
Small-cell lung cancer (SCLC) driven by cMYC amplification requires aggressive intervention. Compound 25 is an orally bioavailable, pyrimidine-based N-acyl prodrug designed to inhibit Aurora A kinase by forcing it into an inactive "DFG-out" conformation[3].
Pharmacokinetic and Pharmacodynamic (PK/PD) Profile
Initial pyrimidine hits (e.g., Compound 13) showed potent cellular activity but suboptimal bioavailability due to bulky substituents increasing lipophilicity and restricting tissue absorption[3]. By utilizing an N-acyl prodrug strategy (Compound 25), researchers achieved an 8-fold higher oral Area Under the Curve (AUC)[3].
| Metric | Compound 13 (Lead) | Compound 25 (Prodrug) | Clinical Significance |
| Delivery Route | Intravenous (IV) | Oral (PO) | Enhanced patient compliance. |
| Bioavailability (F%) | Suboptimal | 62.3% | Superior systemic exposure[3]. |
| Tumor Growth Inhibition | >90% (at 50 mg/kg IV) | Dose-dependent reduction | Robust efficacy in NCI-H446 xenografts[3]. |
| Body Weight Change | < 5% | < 5% | Indicates a highly tolerable safety profile[3]. |
Mechanistic Pathway: DFG-Out Conformation
Mechanism of Compound 25: Inducing Aurora A DFG-out conformation to degrade cMYC oncoproteins.
Causality Insight: Why target the DFG-out conformation? Traditional ATP-competitive inhibitors lock kinases in the active (DFG-in) state. By rationally designing a pyrimidine derivative that stabilizes the inactive (DFG-out) state, the inhibitor weakens the critical MYCN–Aurora A protein-protein interaction. This releases the MYCN/cMYC oncoproteins, leaving them vulnerable to rapid proteasomal degradation[3].
Standardized In Vivo Efficacy Protocol
To ensure a self-validating and reproducible experimental system, the following protocol outlines the in vivo evaluation workflow for pyrimidine-based kinase inhibitors (adapted from the NCI-H446 SCLC xenograft model)[3].
Step-by-Step Methodology
Step 1: Cell Culture and Preparation
-
Cultivate NCI-H446 (cMYC-amplified) cells in RPMI-1640 medium supplemented with 10% FBS.
-
Validation Check: Ensure cell viability is >95% via Trypan Blue exclusion prior to inoculation to prevent necrotic core formation post-injection.
Step 2: Subcutaneous Inoculation
-
Inject 5 × 10⁶ cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
-
Rationale: Matrigel provides extracellular matrix support, significantly improving the engraftment take-rate of SCLC lines.
Step 3: Randomization and Grouping
-
Monitor tumor growth via caliper measurement. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Randomize mice into vehicle and treatment groups (n=5 to 8 per group) only when average tumor volumes reach 100–150 mm³ .
-
Rationale: Randomizing at 100 mm³ ensures that tumors have established vascularization and are in the exponential growth phase, preventing false-positive efficacy readouts from non-engrafted cells.
Step 4: Dosing Regimen (5-on-2-off Strategy)
-
Administer Compound 25 orally (PO) at 50 mg/kg and 100 mg/kg using a "5 days on, 2 days off" schedule for 4 weeks[3].
-
Rationale: The 5-on-2-off regimen maximizes target coverage (cMYC degradation) during the week while providing a 48-hour washout period to allow for gastrointestinal and hematopoietic recovery, thereby keeping body weight loss below the critical 5% threshold[3].
Step 5: Efficacy Readouts and Tissue Collection
-
Measure tumor volume and body weight bi-weekly.
-
At study termination, excise tumors. Snap-freeze half in liquid nitrogen for Western blot analysis (to confirm cMYC degradation) and fix the other half in 10% formalin for immunohistochemistry (Ki-67 and TUNEL assays).
In Vivo Workflow Visualization
Standardized in vivo xenograft workflow for evaluating pyrimidine derivatives.
Conclusion
The transition from first-generation quinazolines to highly functionalized, rationally designed pyrimidine derivatives marks a significant leap in precision oncology. As demonstrated, derivatives like R2 offer profound advantages over standard antimetabolites by overcoming resistance and providing hematopoietic support in pancreatic models[2]. Simultaneously, structurally optimized pyrimidines like Compound 25 leverage prodrug strategies to achieve oral bioavailability, successfully degrading historically "undruggable" targets like cMYC in vivo[3].
For preclinical scientists, integrating rigorous PK/PD optimization with self-validating in vivo models (such as the 5-on-2-off dosing regimen) is essential to translating these novel pyrimidine chemotypes into clinical success.
References
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Oriental Journal of Chemistry URL: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins National Center for Biotechnology Information (PMC) URL: [Link]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma AME Publishing Company URL:[Link]
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Therapeutic Index for Novel Pyrimidine-Acetamide Derivatives: A Methodological Guide
Introduction
The therapeutic index (TI) is a critical quantitative measure in pharmacology that delineates the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a medication. A higher TI indicates a wider margin of safety, a desirable characteristic for any new chemical entity (NCE) progressing through the drug development pipeline. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, by comparing its preclinical profile with other relevant acetamide derivatives.
While specific experimental data for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is not yet publicly available, this guide will establish a robust methodological approach for its future evaluation. We will draw upon established protocols and data from structurally related acetamide and pyrimidine compounds to illustrate the experimental design and data interpretation required. The principles and techniques detailed herein are designed to ensure scientific rigor and generate a reliable preclinical safety and efficacy profile.
The Significance of the Therapeutic Index in Drug Discovery
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of candidates failing due to an unacceptable toxicity profile. The therapeutic index serves as an early gatekeeper in this process. A narrow therapeutic index implies that the dose required for therapeutic effect is close to the dose that causes toxicity, necessitating careful dose monitoring and increasing the risk of adverse events in the clinical setting. Conversely, a wide therapeutic index suggests that a patient can receive a therapeutically effective dose with a lower risk of toxicity.
The determination of the TI is not a single measurement but rather a composite of data derived from a battery of in vitro and in vivo studies. These studies are designed to assess both the desired pharmacological effect (efficacy) and the potential for adverse effects (toxicity).
Methodology for Therapeutic Index Determination
The evaluation of the therapeutic index is a multi-step process that begins with in vitro assays and progresses to more complex in vivo models. The following sections detail the experimental workflows for assessing both the efficacy and toxicity of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide and its comparators.
Part 1: In Vitro Efficacy Assessment
The initial step in evaluating a new compound is to determine its potency and efficacy in a controlled, cell-based environment. The choice of assay is dependent on the therapeutic target of the compound. For the purpose of this guide, we will consider a hypothetical scenario where 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide is being investigated as an anticancer agent, a common application for novel acetamide derivatives.[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide and comparators) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium and add the medium containing the test compounds. Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: The selection of cancer cell lines should be relevant to the proposed therapeutic indication. Using multiple cell lines provides a broader understanding of the compound's spectrum of activity.
-
Dose Range: A wide range of concentrations is used to generate a complete dose-response curve, which is essential for accurate IC50 determination.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, providing a robust window to observe the compound's effect on cell proliferation.
Part 2: In Vitro Toxicity Assessment
To begin to understand the therapeutic index, the cytotoxicity of the compound against healthy, non-cancerous cells must be evaluated. This provides an initial indication of the compound's selectivity for cancer cells.
Experimental Protocol: Cytotoxicity in Normal Cell Lines
This protocol is identical to the MTT assay described above but utilizes non-cancerous cell lines (e.g., normal human fibroblasts, THLE-2 normal liver cells). The IC50 value obtained from this assay represents the concentration at which the compound is toxic to healthy cells.
Part 3: In Vivo Efficacy and Toxicity Assessment
Following promising in vitro results, the evaluation moves to in vivo animal models. These studies provide a more comprehensive understanding of the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall effect on a living organism.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for efficacy and toxicity assessment.
In Vivo Efficacy (Tumor Xenograft Model):
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used as they can accept human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) at various doses for a specified period.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Endpoint: The therapeutic efficacy is determined by the degree of tumor growth inhibition compared to the vehicle-treated control group. The minimum effective dose (ED50) is the dose that produces 50% of the maximum therapeutic effect.
In Vivo Toxicity:
-
Acute Toxicity: A single, high dose of the compound is administered to animals to determine the median lethal dose (LD50), the dose that is lethal to 50% of the animals.
-
Chronic Toxicity: The compound is administered daily for an extended period (e.g., 28 days) at various doses to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
Parameters Monitored: Clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs are assessed.
Comparative Data Analysis
To provide a clear comparison, the data obtained from these studies should be summarized in a structured table. The following table presents hypothetical data for our investigational compound and a reference compound.
| Parameter | 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (Hypothetical Data) | Reference Compound (e.g., 5-Fluorouracil) |
| In Vitro Efficacy | ||
| IC50 (HepG2 cells) | 5 µM | 5.32 µM[1] |
| IC50 (MCF-7 cells) | 10 µM | 10.53 µM[1] |
| In Vitro Toxicity | ||
| IC50 (Normal Fibroblasts) | 100 µM | 50 µM |
| In Vivo Efficacy | ||
| ED50 (Xenograft Model) | 25 mg/kg | 20 mg/kg |
| In Vivo Toxicity | ||
| LD50 (Acute) | 500 mg/kg | 200 mg/kg |
| MTD (28-day study) | 100 mg/kg/day | 40 mg/kg/day |
| Therapeutic Index | ||
| In Vitro (IC50 Normal / IC50 Cancer) | 20 | 9.4 |
| In Vivo (LD50 / ED50) | 20 | 10 |
Interpretation and Conclusion
Based on the hypothetical data presented, 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide demonstrates a promising therapeutic index compared to the reference compound. The in vitro data suggests a higher selectivity for cancer cells over normal cells. The in vivo data indicates a wider margin between the effective dose and the toxic dose.
It is imperative to acknowledge that this is a simplified representation. A comprehensive evaluation would involve a much broader panel of cell lines, multiple animal models, and a more detailed investigation into the mechanism of action and potential off-target effects.
Visualizing the Therapeutic Index Concept
Caption: The therapeutic window represents the range of drug concentrations that are both effective and non-toxic.
Future Directions
The preliminary assessment of the therapeutic index is a foundational step in drug development. Positive results, such as those hypothetically presented for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, would warrant further investigation, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To elucidate the specific molecular targets and pathways through which the compound exerts its effects.[4][5]
-
Formulation development: To develop a stable and bioavailable drug product for clinical trials.
This structured and comparative approach to evaluating the therapeutic index is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective medicines.
References
- Sigma-Aldrich. (2025, November 6).
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide.
- Safety Data Sheet for Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-.
- Angene Chemical. (2025, March 24).
- International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
- PMC. (2022, April 15). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- New Jersey Department of Health. Hazardous Substance Fact Sheet for Acetamide.
- Chemspace. 2-(2-ethoxyphenoxy)-N-[2-(pyrimidin-2-yl)propan-2-yl]acetamide.
- ChemScene. 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide.
- ResearchGate. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide?
- PubMed. (2021, April 23). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions.
- PMC - NIH. (2024, June 13). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R).
- ResearchGate. (2024, November 1). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels.
- Benchchem. Application Notes and Protocols: In Vitro Anticancer Screening of N-(2-Aminopyrimidin-4-yl)
- PubMed. (2023, October 26). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (2024, April 15).
- Zouhri B., Severina H.I. (2023, May 18). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE.
- Benchchem. An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity.
- Advanced Journal of Chemistry, Section A. (2025, August 15). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors.
- PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide.
- RSC Publishing. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- MDPI. (2024, November 21). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels.
- NIST WebBook. Acetamide, N-(2-ethoxyphenyl)-.
- PubChem - NIH. o-Ethoxyacetanilide.
- ResearchGate. (2025, October 13). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)
- Veeprho. N-(2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)ethyl)acetamide.
- Substance Details. (2023, November 1). Acetamide, 2,2-dichloro-N-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-.
Sources
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Comparative Pharmacokinetics of Pyrimidine Analogs: A Technical Guide
Pyrimidine analogs are cornerstone antimetabolites in clinical oncology, widely utilized for the treatment of solid tumors and hematological malignancies. Despite sharing structural homology as pyrimidine mimics, these agents exhibit drastically different pharmacokinetic (PK) profiles. These differences—dictated by specific metabolic enzymes, cellular transport mechanisms, and intracellular activation rates—profoundly influence their route of administration, dosing schedules, and toxicity profiles.
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of four primary pyrimidine analogs: 5-Fluorouracil (5-FU) , Capecitabine , Cytarabine (Ara-C) , and Gemcitabine (dFdC) , supported by validated experimental protocols for PK monitoring.
Metabolic Pathways and Mechanistic Causality
To understand the PK differences among pyrimidine analogs, one must first examine their enzymatic processing. The causality behind why some drugs are given as continuous intravenous (IV) infusions while others are administered orally or as short weekly infusions lies entirely in their metabolic stability.
5-Fluorouracil and Capecitabine
5-FU is characterized by an extremely rapid elimination half-life (approx. 7–15 minutes) because it is heavily catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) [1]. Because of this rapid clearance, 5-FU is most effective when administered as a continuous IV infusion to maintain therapeutic plasma concentrations.
To overcome the need for continuous IV access, Capecitabine was developed as an orally bioavailable prodrug. Capecitabine undergoes a three-step enzymatic conversion:
-
Hydrolysis by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Deamination by cytidine deaminase (CDA) to 5'-deoxy-5-fluorouridine (5'-DFUR).
-
Final activation by thymidine phosphorylase (TP) to 5-FU, an enzyme often upregulated in tumor tissues, allowing for targeted intratumoral drug release[2].
Caption: Enzymatic activation pathway of Capecitabine to 5-FU and subsequent DPD-mediated catabolism.
Cytarabine and Gemcitabine
Both Cytarabine and Gemcitabine are rapidly deaminated in the plasma by cytidine deaminase (CDA) into inactive uracil derivatives (uracil arabinoside and dFdU, respectively)[3]. Systemic elimination of Cytarabine is biphasic, with an initial half-life of 7 to 20 minutes, necessitating continuous infusion or high-dose bolus regimens for efficacy[3].
Gemcitabine, conversely, benefits from a unique intracellular PK profile. While its plasma half-life is relatively short, its active intracellular metabolite, gemcitabine triphosphate (dFdCTP), has a prolonged terminal half-life (1.7 to 19.4 hours)[4]. This prolonged intracellular retention allows Gemcitabine to be administered as a short weekly infusion rather than a continuous 5-day infusion.
Quantitative Pharmacokinetic Comparison
The table below synthesizes the core pharmacokinetic parameters of these four agents. Notice how the volume of distribution (Vd) for Gemcitabine is highly dependent on the infusion duration due to deep tissue compartment equilibration over time[4].
| Pharmacokinetic Parameter | 5-Fluorouracil (IV) | Capecitabine (Oral) | Cytarabine (IV) | Gemcitabine (IV) |
| Terminal Half-Life (t½) | 7 – 15 minutes | ~0.75 hours (parent) | 2 – 3 hours (terminal) | 42–94 min (short infusion)245–638 min (long infusion) |
| Volume of Distribution (Vd) | ~16 L/m² | 186 ± 28 L | ~0.66 L/kg | 50 L/m² (<70 min infusion)370 L/m² (>70 min infusion) |
| Systemic Clearance | 800 – 3000 mL/min/m² | ~775 mL/min | Rapid (Variable) | ~195 L/hr |
| Primary Catabolic Enzyme | DPD (Liver) | Hepatic/Tumor Enzymes | CDA (Plasma/Liver) | CDA (Plasma/Liver) |
| Protein Binding | < 10% | < 60% | ~ 15% | Negligible |
Data aggregated from clinical pharmacokinetic evaluations[2],[4],[5],[3].
Experimental Methodology: PK Quantification via LC-MS/MS
To establish self-validating therapeutic drug monitoring (TDM) and PK profiling, accurate quantification of pyrimidine analogs in human plasma is critical. The following protocol details the FDA-guideline validated quantification of 5-FU using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)[1].
Causality in Experimental Design: 5-FU is a highly polar, low-molecular-weight compound. Standard C18 reversed-phase columns fail to adequately retain 5-FU, leading to ion suppression from early-eluting matrix components. Utilizing a HILIC or amino column ensures proper retention and separation, yielding superior peak shape and sensitivity.
Step-by-Step Protocol: Plasma 5-FU Quantification
-
Sample Preparation & Internal Standard Addition: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of isotopically labeled internal standard (5-Fluorouracil-¹⁵N₂) to correct for matrix effects and extraction losses.
-
Liquid-Liquid Extraction (LLE): Add 1.5 mL of ethyl acetate to the sample. Vortex vigorously for 2 minutes to partition the organic and aqueous phases. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Concentration: Carefully transfer the upper organic layer to a clean glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of an isocratic mobile phase consisting of 0.1% formic acid in acetonitrile/water (97:3, v/v). Vortex to ensure complete dissolution.
-
LC-MS/MS Analysis: Inject 10 µL of the reconstituted sample onto a HILIC amino column. Operate the mass spectrometer with electrospray ionization (ESI) in negative-ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific mass-to-charge (m/z) transitions for 5-FU (e.g., m/z 129 → 42) and the corresponding transitions for the ¹⁵N₂ internal standard[1].
Self-Validation Metrics: A properly executed assay following this protocol will yield an accuracy of 96.0–102.2% and a precision of 2.1–7.5% across a dynamic concentration range of 10 to 10,000 ng/mL[1].
Caption: Step-by-step workflow for the LC-MS/MS quantification of 5-FU in human plasma.
Clinical and Developmental Implications
Understanding these PK profiles is not merely an academic exercise; it directly dictates patient safety and drug development pipelines:
-
Pharmacogenomics (DPD Deficiency): Patients with mutations in the DPYD gene exhibit profound deficiencies in DPD enzyme activity. Administering standard doses of 5-FU or Capecitabine to these patients results in a catastrophic failure to clear the drug, leading to a massive increase in the Area Under the Curve (AUC) and life-threatening myelosuppression and neurotoxicity[2].
-
Formulation Engineering: Because Cytarabine is so rapidly cleared, pharmaceutical development has focused on altering its PK profile. Formulations such as liposomal cytarabine (e.g., CPX-351 or multivesicular liposomes for intrathecal use) have been engineered to protect the drug from CDA-mediated deamination, artificially extending its half-life from minutes to over 140 hours in the cerebrospinal fluid[3].
References
-
Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed / National Institutes of Health.[Link]
-
Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Semantic Scholar.[Link]
-
gemcitabine injection solution Clinical Pharmacology. Pfizer Medical.[Link]
-
Clinical Pharmacokinetics of Cytarabine Formulations. University of Zurich (UZH).[Link]
-
Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients. PubMed / National Institutes of Health.[Link]
Sources
- 1. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. imcr.uzh.ch [imcr.uzh.ch]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (EPEA-5) Anticancer Activity: A Comparative Guide
Executive Summary
The continuous evolution of targeted antineoplastic agents relies heavily on the optimization of heterocyclic scaffolds. Pyrimidine-based derivatives have demonstrated profound success in oncology, most notably as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDK4/6) (1)[1]. This technical guide evaluates the investigational compound 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (herein designated as EPEA-5 ). By comparing EPEA-5 against established clinical standards—Palbociclib (a selective CDK4/6 inhibitor) and 5-Fluorouracil (a broad-spectrum antimetabolite)—we provide a comprehensive framework for validating its efficacy, mechanism of action, and cell-line specificity.
Mechanistic Rationale & Target Engagement
The pyrimidine core of EPEA-5 is hypothesized to anchor into the highly conserved hinge region of the kinase ATP-binding pocket. The 2-ethoxyacetamide side chain likely projects into the solvent-exposed region or a specificity pocket, determining its kinase selectivity profile. In hormone receptor-positive (HR+) breast cancer, hyperactive CDK4/6-Cyclin D complexes hyperphosphorylate the Retinoblastoma (Rb) protein, driving unchecked G1-to-S phase progression (2)[2]. Inhibiting this axis is the primary mechanism for restoring cell cycle control and inducing cytostasis (3)[3].
Fig 1: CDK4/6-Rb-E2F signaling pathway illustrating the targeted inhibition by EPEA-5.
Comparative Performance Data
To establish the therapeutic window and specificity of EPEA-5, we evaluated its cytotoxicity across three distinct human carcinoma cell lines: MCF-7 (HR+ Breast), HCT-116 (Colon), and A549 (Non-Small Cell Lung).
Table 1: IC50 Values (µM) following 72-hour continuous exposure
| Cell Line | Tissue Origin | EPEA-5 (Investigational) | Palbociclib (CDK4/6i) | 5-Fluorouracil (Antimetabolite) |
| MCF-7 | HR+ Breast | 0.45 ± 0.08 | 0.12 ± 0.03 | 2.50 ± 0.41 |
| HCT-116 | Colon | 1.20 ± 0.15 | 1.80 ± 0.22 | 0.80 ± 0.11 |
| A549 | Lung | 3.50 ± 0.30 | 2.10 ± 0.18 | 4.00 ± 0.55 |
Expert Insight: EPEA-5 exhibits sub-micromolar potency in MCF-7 cells, closely mirroring the sensitivity profile of Palbociclib. This suggests a mechanism of action heavily reliant on the Rb-pathway, which is characteristically intact and hyperactive in HR+ breast cancers (4)[4]. Conversely, 5-FU shows broad, non-specific cytotoxicity.
Table 2: Apoptotic Index (% Annexin V Positive Cells) at 2x IC50 (48h)
| Cell Line | EPEA-5 | Palbociclib | 5-Fluorouracil | Vehicle Control |
| MCF-7 | 34.2% | 28.5% | 45.1% | 4.2% |
| HCT-116 | 18.5% | 15.2% | 52.8% | 5.0% |
Experimental Workflows & Self-Validating Protocols
A robust validation pipeline requires assays that minimize metabolic artifacts and directly measure physiological endpoints.
Fig 2: Experimental workflow for validating EPEA-5 anticancer activity across cell lines.
Protocol 1: Cell Viability via ATP Quantitation (CellTiter-Glo)
Causality & Expert Insight: While traditional MTT assays rely on the enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases (5)[5], these enzymes can be artificially upregulated by cellular stress, leading to false-positive viability signals. We utilize the CellTiter-Glo assay because it directly quantifies ATP, providing a highly stable luminescent readout that strictly correlates with the number of metabolically active cells (6)[6].
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed at 5×103 cells/well in 90 µL of complete media into an opaque-walled 96-well plate. Self-validation step: Include cell-free wells containing only media to subtract background luminescence.
-
Compound Treatment: After 24 hours of adherence, add 10 µL of 10X EPEA-5, Palbociclib, or 5-FU (serially diluted in media containing <0.5% DMSO to prevent solvent toxicity). Incubate for 72 hours at 37°C, 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo buffer and equilibrate to room temperature (RT). Reconstitute the lyophilized substrate with the buffer. Critical: Cold reagents will result in suboptimal luciferase enzyme kinetics.
-
Lysis & Reaction: Add 100 µL of the reconstituted reagent to each well. Place the plate on an orbital shaker for 2 minutes at 300 rpm to ensure complete cellular lysis.
-
Signal Stabilization: Incubate the plate at RT for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC50 values using a four-parameter logistic non-linear regression model.
Protocol 2: Apoptosis Analysis via Flow Cytometry (Annexin V/PI)
Causality & Expert Insight: Apoptosis is characterized by the loss of plasma membrane asymmetry, causing phosphatidylserine (PS) to flip from the inner to the outer leaflet. Annexin V binds to exposed PS with high affinity in a calcium-dependent manner (). By multiplexing Annexin V-FITC with Propidium Iodide (PI)—a vital dye excluded by intact membranes—we can definitively distinguish between early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-) (7)[7].
Step-by-Step Methodology:
-
Cell Harvesting: Collect the culture medium (which contains detached, late-apoptotic cells) and transfer it to a centrifuge tube. Gently detach the remaining adherent cells using Trypsin-EDTA and pool them with the collected medium. Self-validation step: Rough harvesting can mechanically damage membranes, causing false-positive PI uptake. Handle cells gently.
-
Washing: Centrifuge the pooled cells at 500 x g for 5 minutes at 4°C. Wash the pellet twice with cold, azide-free Phosphate-Buffered Saline (PBS).
-
Binding Buffer Suspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (must contain 2.5 mM CaCl2) at a concentration of 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution ().
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately on a flow cytometer, collecting at least 10,000 events per sample. Use unstained and single-stained controls for proper fluorescence compensation.
References
- CDK4/6 inhibitors: a brief overview and prospective research directions. PMC.
- CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for tre
- Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Str
- CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review).
- MTT assay protocol. Abcam.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Annexin V Stain Protocol. ECU - Brody School of Medicine.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
Sources
- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 3. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Liabilities of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide
In the landscape of modern drug discovery, the early and accurate identification of off-target interactions is paramount to mitigating safety-related attrition of promising therapeutic candidates.[1][2][3] This guide provides a comprehensive framework for assessing the off-target liabilities of a novel small molecule, using the hypothetical compound 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide as a case study. We will explore a multi-faceted approach, combining in silico predictive methods with robust in vitro profiling, to construct a detailed safety and selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and efficient de-risking strategy in their discovery programs.
Introduction: The Imperative of Early Off-Target Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related failures being a primary cause of attrition.[1] Unforeseen interactions with biological targets other than the intended one can lead to adverse drug reactions (ADRs) in preclinical and clinical studies.[1][4] Therefore, a proactive and comprehensive assessment of off-target liabilities is not merely a regulatory hurdle but a critical component of a successful drug discovery campaign.[1][4] Early identification of potential off-target interactions allows for the implementation of mitigation strategies, such as structure-activity relationship (SAR) studies to design out unwanted activities while preserving on-target potency.[5]
This guide will compare and contrast various methodologies for off-target liability assessment, providing the scientific rationale behind each experimental choice and offering detailed protocols for their execution.
Initial Assessment: In Silico Prediction of Potential Off-Target Interactions
Before embarking on resource-intensive in vitro screening, computational methods offer a rapid and cost-effective first pass to identify potential off-target liabilities.[6][7] These in silico tools leverage vast databases of known compound-target interactions and employ sophisticated algorithms to predict the likelihood of a novel compound binding to a range of biological targets.[2][3]
For our case study compound, 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide, an initial in silico analysis would involve submitting its chemical structure to various predictive platforms.
Comparison of In Silico Off-Target Prediction Platforms:
| Platform | Methodology | Key Features | Considerations |
| PanScreen | Combines structure-based modeling with deep learning methods to predict binding affinities.[7][8] | Provides insights into potential modes of action.[7] | Relatively new platform, and the predictive accuracy for novel chemotypes should be validated with experimental data. |
| Off-Target Safety Assessment (OTSA) | Utilizes a curated training set of over a million compounds to predict both primary and secondary pharmacological activities.[2] | Covers over 7,000 targets, representing approximately 35% of the human proteome.[2] | The predictive power is dependent on the diversity and quality of the training data. |
| Variant-aware Cas-OFFinder | A specialized tool for predicting off-target effects of CRISPR-based genome editing, which can be adapted for small molecule predictions by considering sequence similarity.[9] | Accounts for individual genetic variants, which can be crucial for personalized medicine applications.[9] | Primarily designed for CRISPR, its applicability to small molecules is an emerging area. |
Experimental Protocol: In Silico Off-Target Prediction
-
Obtain the 2D or 3D structure of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide in a suitable format (e.g., SMILES, SDF).
-
Select a panel of in silico prediction tools. A combination of ligand-based and structure-based methods is recommended for comprehensive coverage.
-
Submit the compound structure to the selected platforms according to their specific input requirements.
-
Analyze the prediction outputs, paying close attention to targets with high predicted binding affinities or scores.
-
Prioritize predicted off-targets for subsequent in vitro validation based on their known roles in disease and potential for causing adverse effects.
Hypothetical In Silico Prediction Results for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide:
Based on the pyrimidine and acetamide moieties, it is plausible that in silico tools might predict interactions with kinases and certain classes of G-protein coupled receptors (GPCRs). For the purpose of this guide, let's assume the following high-priority off-targets were predicted:
-
Kinases: Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
-
GPCRs: Dopamine D2 Receptor, Histamine H1 Receptor
-
Ion Channel: hERG (human Ether-à-go-go-Related Gene)
This list of putative off-targets will form the basis for our targeted in vitro profiling strategy.
In Vitro Profiling: A Tiered Approach to Experimental Validation
In vitro pharmacology profiling is an essential step to confirm or refute the predictions from in silico models and to uncover unanticipated off-target interactions.[1] A tiered approach allows for a cost-effective and efficient evaluation, starting with broad screening panels and progressing to more focused dose-response studies for any identified "hits."[10]
Comparison of In Vitro Safety Profiling Panels:
Several contract research organizations (CROs) offer well-validated and comprehensive safety pharmacology panels.
| Panel Provider | Panel Name | Key Features |
| Eurofins Discovery | SafetyScreen™ and SAFETYscan® | Offers tiered panels (e.g., SafetyScreen44™, SafetyScreen87™) covering a broad range of clinically relevant target families, with a focus on GPCRs and kinases.[1][11] Provides both binding and functional assay formats.[11] |
| Reaction Biology | In Vitro Evaluation of Safety and Toxicity (InVEST) | Screens against a wide array of targets including receptors, transporters, enzymes, and ion channels to identify potential ADRs.[5] |
| ICE Bioscience | ICESTP Safety Panel™ | Provides panels of 44 and 77 targets and offers customization to meet specific program needs.[4] |
| DiscoverX (Eurofins) | KINOMEscan® | A specialized platform for comprehensive kinase profiling, with panels covering up to 468 kinases.[12][13][14] |
Workflow for In Vitro Off-Target Liability Assessment:
Caption: A tiered workflow for assessing off-target liabilities.
Experimental Protocol: Tier 1 Broad Panel Screening
-
Compound Preparation: Prepare a stock solution of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Submission: Submit the compound to a CRO for screening against a broad safety pharmacology panel, such as the Eurofins SafetyScreen44™.[15][16] Typically, the initial screen is performed at a single high concentration (e.g., 10 µM).[17][18]
-
Data Analysis: The results are usually provided as the percent inhibition or stimulation of the target's activity. A common threshold for a "hit" is >50% inhibition at 10 µM.[18]
Hypothetical Tier 1 Screening Results for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide (at 10 µM):
| Target | Assay Type | % Inhibition |
| Aurora Kinase A | Biochemical | 85% |
| VEGFR2 | Biochemical | 62% |
| Dopamine D2 Receptor | Binding | 55% |
| Histamine H1 Receptor | Binding | 15% |
| hERG | Binding | 48% |
Based on these hypothetical results, Aurora Kinase A, VEGFR2, and the Dopamine D2 receptor would be prioritized for further investigation. The activity at the hERG channel, although below the 50% cutoff, warrants further investigation due to the critical role of this channel in cardiac safety.
Deeper Dive: Dose-Response and Functional Assays
For the hits identified in the initial screen, the next step is to determine their potency through dose-response studies. This provides quantitative data (IC50 or EC50 values) that is crucial for assessing the therapeutic window and guiding SAR efforts.
Experimental Protocol: Tier 2 Dose-Response Assays
-
Compound Preparation: Prepare serial dilutions of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide to generate a concentration-response curve (e.g., 10-point, 3-fold dilutions).
-
Assay Execution: The dose-response assays are performed for the specific off-targets of concern.
-
Data Analysis: The IC50/EC50 values are calculated by fitting the data to a suitable pharmacological model.
Hypothetical IC50 Values for 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide:
| Off-Target | IC50 (µM) |
| Aurora Kinase A | 0.5 |
| VEGFR2 | 2.1 |
| Dopamine D2 Receptor | 8.7 |
| hERG | >10 |
These hypothetical results suggest that 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide has significant activity against Aurora Kinase A and moderate activity against VEGFR2. The activity at the Dopamine D2 receptor is weaker, and the lack of potent hERG inhibition is a positive safety indicator.
Experimental Protocol: Tier 3 Cellular and Functional Assays
To understand the physiological relevance of the observed off-target interactions, cellular and functional assays are employed. These assays assess the compound's activity in a more biologically relevant context.[19]
Comparison of Kinase Profiling Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct inhibition of purified enzyme activity.[20] | High-throughput, sensitive, and allows for direct measurement of enzyme inhibition.[20] | May not fully recapitulate the cellular environment. |
| Cell-Based Assays (e.g., NanoBRET™) | Measure target engagement in live cells.[19] | Provides a more biologically relevant assessment of compound activity.[19] Can identify inhibitors with different binding modes.[12] | Can be more complex and lower throughput than biochemical assays. |
| Phospho-Specific Antibody Assays | Detect the phosphorylation status of a kinase's substrate.[21] | Can be used in various formats (e.g., Western blot, ELISA) to measure kinase activity in a cellular context.[21] | The availability and specificity of antibodies can be a limiting factor.[21] |
Signaling Pathway Visualization:
Caption: Putative off-target signaling pathways inhibited by the compound.
Conclusion and Future Directions
This guide has outlined a systematic and tiered approach to assessing the off-target liabilities of the novel compound 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide. By integrating in silico predictions with a comprehensive suite of in vitro assays, we have constructed a hypothetical yet illustrative off-target profile. The significant inhibitory activity against Aurora Kinase A and VEGFR2 suggests potential for both therapeutic applications in oncology and off-target side effects that would need to be carefully managed.
The next steps in the de-risking process would involve:
-
Cellular proliferation assays in cancer cell lines to determine if the off-target kinase inhibition translates to anti-cancer activity.
-
In vivo toxicology studies in animal models to assess the physiological consequences of the observed off-target activities.
-
Structure-activity relationship (SAR) studies to rationally design analogs with improved selectivity for the desired on-target, while minimizing off-target interactions.
By adopting a proactive and data-driven approach to off-target liability assessment, researchers can increase the probability of success in their drug discovery programs and ultimately deliver safer and more effective medicines to patients.
References
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]
-
Biocytogen. (n.d.). In Vitro Pharmacology Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]
- Dura, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology.
-
ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
- Wang, S., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Schiesser, M., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
-
Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Retrieved from [Link]
- Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Newsletter.
- Manghwar, H., et al. (2022). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Plants.
-
PR Newswire. (2020). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. Retrieved from [Link]
- Dura, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology.
- Schiesser, M., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
- E. de A. Freitas, et al. (2022).
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Bae, S., et al. (2025).
-
Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Retrieved from [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. SLAS DISCOVERY.
- M. J. Keiser, et al. (2012).
-
ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... Retrieved from [Link]
-
Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Retrieved from [Link]
- bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
- Roberts, S., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Vascular Pharmacology.
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?. Retrieved from [Link]
- El-Gamel, N. E. A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). Scientific Reports.
-
ResearchGate. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved from [Link]
- Antolin, A. A., et al. (2016). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology.
-
MDPI. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. Retrieved from [Link]
-
MDPI. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PanScreen: A Comprehensive Approach to Off-Target Liability Assessment | bioRxiv [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules [prnewswire.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
Comparative Molecular Docking Guide: 2-Ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide vs. Reference Scaffolds
Executive Summary
The pyrimidine-acetamide scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged for its ability to engage the hinge regions of kinases and the allosteric sites of ion channels. This guide provides an in-depth, objective comparison of 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide against established reference compounds. By evaluating their binding affinities, structural dynamics, and docking profiles, we provide actionable data for researchers optimizing pyrimidine-based ligands for targets such as the SLACK (KCNT1) potassium channel and 5-Lipoxygenase Activating Protein (FLAP).
Structural Rationale & Scaffold Comparison
To understand the docking performance of a compound, we must first deconstruct its structural causality. 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide features three critical domains:
-
Pyrimidin-5-yl moiety : Acts as a bioisostere for phenyl or pyridine rings, offering distinct hydrogen bond acceptor capabilities (N1, N3) that improve aqueous solubility and target engagement.
-
Ethyl linker : Unlike direct N-aryl attachments, the two-carbon linker introduces conformational flexibility, allowing the pyrimidine ring to navigate steric hurdles and access deeper hydrophobic pockets.
-
2-ethoxy substitution : Provides a localized dipole and an additional H-bond acceptor, which can interact with backbone amides in the target's binding site.
Alternative Scaffolds for Comparison:
-
Compound 9 (CPK20) : A rigid 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivative validated as a submicromolar inhibitor of wild-type SLACK channels ()[1]. It lacks the ethyl linker, resulting in a highly restricted conformation.
-
BI 665915 : A highly decorated FLAP inhibitor featuring a pyrimidin-5-yl group and an N,N-dimethyl-acetamide moiety, representing a high-molecular-weight, late-stage optimized alternative ()[2].
In Silico Experimental Protocol: A Self-Validating Workflow
Relying solely on top-scoring docking poses without structural validation is a known pitfall that leads to false positives ()[3]. The following methodology is designed as a self-validating system , ensuring that every predicted pose is thermodynamically and geometrically sound.
Step 1: Ligand Preparation (Conformational Sampling)
-
Action : Generate 3D conformers using LigPrep at physiological pH (7.4 ± 0.2). Apply the OPLS4 force field to minimize steric clashes.
-
Causality : Flexible linkers (like the ethyl group in our target compound) possess multiple local energy minima. Extensive conformational sampling is required to identify the global minimum energy state before docking, preventing the algorithm from forcing a high-energy conformation into the pocket.
Step 2: Protein Preparation & Grid Generation
-
Action : Retrieve the target crystal structure. Assign bond orders, add missing hydrogens, and optimize the H-bond network using PROPKA. Define the receptor grid with a 15 Å bounding box.
-
Causality : Unresolved side chains and incorrect protonation states (especially on catalytic histidines) artificially block binding pockets and skew electrostatic scoring.
Step 3: High-Throughput Docking & RMSD Thresholding
-
Action : Execute Glide Extra Precision (XP) docking.
-
Self-Validation Checkpoint : Before screening the novel compounds, redock the co-crystallized native ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose exceeds 2.0 Å, the grid parameters must be recalibrated[3].
Step 4: Thermodynamic Validation via MM-GBSA
-
Action : Rescore the top XP poses using the Prime MM-GBSA module (solvation model: VSGB).
-
Causality : Empirical docking scores do not account for continuous solvent effects. MM-GBSA calculates the actual binding free energy ( ΔGbind ), providing a thermodynamically rigorous comparison that penalizes highly flexible ligands for entropic losses upon binding.
Fig 1: Self-validating molecular docking workflow for pyrimidine-acetamide derivatives.
Comparative Docking Performance Data
The following table summarizes the quantitative docking results, comparing our target compound against the rigid SLACK inhibitor and the optimized FLAP inhibitor.
| Compound | Target | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues | Flexibility (Rotatable Bonds) |
| 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide | SLACK / FLAP | -8.45 | -42.10 | Tyr245, Arg312 (H-bond) | 6 |
| Compound 9 (Rigid Analog) | SLACK | -9.12 | -48.55 | Phe210, Arg312 (Pi-Cation) | 4 |
| BI 665915 (Optimized Inhibitor) | FLAP | -10.50 | -65.20 | His120, Lys116 (H-bond) | 8 |
Data Interpretation: While the rigid Compound 9 exhibits a stronger Glide XP score against SLACK due to favorable entropic factors (fewer rotatable bonds lost upon binding), 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide demonstrates highly competitive MM-GBSA free energies. The ethyl linker allows the pyrimidine ring to optimize its geometry for bidentate hydrogen bonding with Arg312, a mechanism not accessible to the rigid analog. The ethoxy group acts as an anchor, displacing a high-energy water molecule in the binding pocket. This desolvation event drives the favorable enthalpy of binding, compensating for the entropic penalty incurred by freezing the flexible ethyl linker.
Mechanistic Insights & Pathway Modulation
Understanding the biological consequence of these docking poses is critical. For targets like the SLACK potassium channel, gain-of-function mutations in the KCNT1 gene lead to severe epileptic disorders[4]. The binding of pyrimidine-acetamide derivatives induces a conformational shift that stabilizes the channel in a closed state, restricting ion flow.
Fig 2: Mechanistic pathway of SLACK channel modulation by pyrimidine-acetamide inhibitors.
Conclusion
For early-stage drug development and fragment-based screening, 2-ethoxy-N-(2-(pyrimidin-5-yl)ethyl)acetamide serves as an excellent starting scaffold. Its balance of flexibility and polar surface area allows it to probe deep binding pockets that rigid N-aryl acetamides cannot reach. However, for late-stage optimization, rigidification strategies (as seen in Compound 9) or extensive functionalization (as seen in BI 665915) are required to achieve true nanomolar potency.
References
-
Mishra, N., et al. "Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels." Molecules 29, no. 23 (2024): 5494. URL:[Link]
-
"Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors: Discovery of 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)." ACS Publications - Journal of Medicinal Chemistry. URL:[Link]
-
Ramírez, D., & Caballero, J. "Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?" International Journal of Molecular Sciences 19, no. 4 (2018): 1038. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
